3-Chloro-2-fluoro-4-methoxyphenol
Description
The exact mass of the compound 3-Chloro-2-fluoro-4-methoxyphenol is 176.0040353 g/mol and the complexity rating of the compound is 134. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-2-fluoro-4-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-fluoro-4-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-2-fluoro-4-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUQUAXWYITWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
3-chloro-2-fluoro-4-methoxyphenol chemical structure and properties
3-Chloro-2-fluoro-4-methoxyphenol: Structural Profiling, Synthesis, and Applications in Drug Discovery
Executive Summary
In the realm of modern drug discovery and agrochemical development, highly substituted aromatic building blocks are critical for tuning the physicochemical properties of lead compounds. 3-Chloro-2-fluoro-4-methoxyphenol (CAS 1781486-60-9) is a prime example of an advanced tetrasubstituted arene[1]. Featuring a precise arrangement of electron-withdrawing halogens (fluorine, chlorine) and electron-donating oxygenated groups (hydroxyl, methoxy), this compound offers unique bioisosteric potential and versatile synthetic handles. This whitepaper provides an in-depth technical analysis of its structural properties, details a self-validating regioselective synthetic route, and outlines advanced methodologies for its downstream functionalization.
Physicochemical and Structural Profiling
The reactivity and biological utility of 3-chloro-2-fluoro-4-methoxyphenol are dictated by the complex electronic interplay of its substituents. The strong resonance electron-donating effects (+R) of the hydroxyl (C1) and methoxy (C4) groups significantly increase the electron density of the aromatic ring. Conversely, the inductive electron-withdrawing effects (-I) of the fluorine (C2) and chlorine (C3) atoms lower the pKa of the phenol, enhancing its hydrogen-bond donating capacity while simultaneously strengthening the C-Cl bond against oxidative addition.
Table 1: Quantitative Physicochemical Data of 3-Chloro-2-fluoro-4-methoxyphenol
| Property | Value |
| Chemical Name | 3-Chloro-2-fluoro-4-methoxyphenol |
| CAS Registry Number | 1781486-60-9[1][2] |
| Molecular Formula | C7H6ClFO2 |
| Molecular Weight | 176.57 g/mol |
| Structural Topology | Tetrasubstituted arene (1-OH, 2-F, 3-Cl, 4-OCH3) |
| Hydrogen Bond Donors | 1 (-OH) |
| Hydrogen Bond Acceptors | 3 (-OH, -F, -OCH3) |
| Electronic Profile | Electron-rich core with localized inductive depletion |
Regioselective Synthesis via Directed Ortho Metalation (DoM)
Synthesizing a specific tetrasubstituted isomer requires absolute regiocontrol. Standard electrophilic aromatic substitution (EAS) is prone to generating complex mixtures due to competing activating groups. Therefore, Directed Ortho Metalation (DoM) is the most robust strategy[3].
Mechanistic Causality: By starting with 2-fluoro-4-methoxyphenol, we can exploit the Complex-Induced Proximity Effect (CIPE). When treated with a strong base like sec-butyllithium, the lithium cation coordinates synergistically with the lone pairs of both the fluorine atom and the methoxy oxygen. This dual-coordination precisely directs deprotonation to the sterically encumbered C3 position, forming a stable aryllithium intermediate that can be trapped by an electrophilic chlorine source[4].
Caption: Workflow for the regioselective synthesis via Directed Ortho Metalation (DoM).
Self-Validating Experimental Protocol: DoM Synthesis
Note: All organolithium steps must be performed under strict anhydrous/anaerobic conditions.
-
Hydroxyl Protection: Dissolve 2-fluoro-4-methoxyphenol (1.0 equiv) in anhydrous CH₂Cl₂. Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv) and cool to 0 °C. Dropwise add chloromethyl methyl ether (MOM-Cl, 1.2 equiv).
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). Proceed only when the starting material spot is completely consumed, ensuring the acidic proton is masked.
-
-
Directed Lithiation: Isolate the MOM-protected intermediate and dissolve in anhydrous THF (0.1 M). Cool to -78 °C. Add TMEDA (1.1 equiv), followed by the dropwise addition of sec-BuLi (1.1 equiv). Stir for 1 hour at -78 °C.
-
IPC (Self-Validation): Quench a 0.1 mL reaction aliquot with D₂O. Analyze via ¹H NMR to confirm >95% deuterium incorporation exclusively at the C3 position.
-
-
Electrophilic Trapping: To the -78 °C solution, add hexachloroethane (1.2 equiv) dissolved in THF. Allow the reaction to slowly warm to room temperature over 2 hours.
-
IPC: Analyze via GC-MS to verify the mass shift from M to M+34, confirming chlorination.
-
-
Deprotection: Concentrate the mixture, redissolve in methanol, and add 3M aqueous HCl. Heat to 50 °C for 2 hours. Neutralize, extract with EtOAc, and purify via flash chromatography to yield the pure 3-chloro-2-fluoro-4-methoxyphenol.
Downstream Functionalization: Overcoming C-Cl Inertia
The C3-chlorine atom serves as a critical handle for downstream diversification (e.g., attaching pharmacophores via Buchwald-Hartwig amination or Suzuki-Miyaura coupling). However, the electron-rich nature of this specific phenol strengthens the C-Cl bond, making it highly resistant to oxidative addition by standard palladium catalysts.
Mechanistic Causality: To overcome this high activation barrier, bulky, electron-rich dialkylbiarylphosphine ligands such as XPhos are strictly required[5]. The electron-rich dicyclohexylphosphine moiety of XPhos increases the nucleophilicity of the active L₁Pd(0) species, driving the oxidative addition into the inert C-Cl bond. Simultaneously, the immense steric bulk of the ligand's biaryl framework accelerates the final reductive elimination step, preventing catalyst resting-state trapping[6].
Caption: Catalytic cycle for Pd-catalyzed cross-coupling of the C-Cl bond using XPhos.
Self-Validating Experimental Protocol: Buchwald-Hartwig Amination
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Catalyst Activation: In a nitrogen-filled glovebox, charge a vial with 3-chloro-2-fluoro-4-methoxyphenol (1.0 equiv), the desired secondary amine nucleophile (1.2 equiv), sodium tert-butoxide (NaOtBu, 2.0 equiv), and XPhos Pd G2 precatalyst (2 mol%).
-
Reaction Execution: Add anhydrous 1,4-dioxane (0.2 M). Seal the vial, remove it from the glovebox, and heat the mixture at 100 °C for 12 hours.
-
IPC (Self-Validation): At t = 4 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via UPLC-MS. The presence of the oxidative addition intermediate without product formation indicates a failed transmetalation (requiring a base swap), whereas unconsumed starting material indicates catalyst death.
-
-
Isolation: Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase preparative HPLC.
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thermodynamic stability of 3-chloro-2-fluoro-4-methoxyphenol
An In-Depth Technical Guide to the Thermodynamic Stability of 3-chloro-2-fluoro-4-methoxyphenol
Abstract
This technical guide provides a comprehensive analysis of the , a halogenated and substituted phenol of interest in drug discovery and development. For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is paramount for predicting its shelf-life, degradation pathways, and suitability for formulation. This document moves beyond a simple data sheet to explore the foundational principles governing the molecule's stability, integrating theoretical computational models with practical, field-proven experimental methodologies. We will dissect the molecule's structural attributes, outline robust protocols for both in silico and laboratory-based stability assessment, and propose potential degradation mechanisms. The methodologies described herein are designed as self-validating systems, ensuring scientific integrity and reproducibility.
Introduction: The Imperative of Stability in Drug Development
In the landscape of medicinal chemistry, the efficacy of a drug candidate is inextricably linked to its stability. A molecule that degrades under typical storage or physiological conditions is a liability, leading to loss of potency, generation of potentially toxic impurities, and unpredictable dosing. 3-chloro-2-fluoro-4-methoxyphenol, with its complex substitution pattern, presents a unique case study in molecular stability. The presence of both electron-withdrawing halogens and an electron-donating methoxy group creates a nuanced electronic environment that directly impacts the molecule's thermodynamic properties.[1][2][3][4] This guide serves as a roadmap for comprehensively characterizing this stability, providing the foundational knowledge necessary for advancing such a candidate through the development pipeline.
Structural Dissection and Its Influence on Thermodynamic Stability
The is not a monolithic property but rather a composite of the influences exerted by each of its functional groups on the phenol scaffold.
-
Phenolic Hydroxyl Group (-OH): The acidity and reactivity of this group are central to the molecule's stability. The O-H bond dissociation enthalpy (BDE) is a primary indicator of the ease with which the molecule can undergo oxidative degradation via hydrogen atom transfer (HAT).[5]
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Halogen Substituents (2-Fluoro, 3-Chloro): As electron-withdrawing groups, fluorine and chlorine atoms increase the acidity of the phenolic proton by stabilizing the resulting phenoxide ion.[6] Their positions influence the electronic distribution across the aromatic ring, which can affect susceptibility to electrophilic attack or oxidation.[7] The presence of multiple halogens can reduce the rate of oxidation compared to simpler phenols.[8]
-
Methoxy Group (4-Methoxy): The -OCH3 group is generally considered electron-donating through resonance but electron-withdrawing through induction.[1] Its position para to the hydroxyl group allows it to exert a significant resonance effect, which can stabilize the parent phenol but may also stabilize radical intermediates, influencing degradation pathways.[9]
-
Intramolecular Hydrogen Bonding: A critical stabilizing feature may arise from the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent ortho-fluoro substituent. This type of bonding can increase the O-H BDE, making the hydrogen atom less available for abstraction and thereby enhancing the molecule's intrinsic stability.[10][11] This stabilization is lost upon deprotonation or radical formation, which must be considered in the overall energy landscape.[10]
Logical Relationship: Substituent Effects on Stability
The interplay of these functional groups dictates the molecule's overall stability profile. The following diagram illustrates the key structural relationships.
Caption: Interplay of substituents affecting molecular stability.
Computational Assessment of Thermodynamic Stability
Before committing to extensive laboratory work, computational chemistry offers a powerful, resource-efficient means to predict thermodynamic stability. Density Functional Theory (DFT) is the workhorse for these calculations, providing reliable data on molecular properties.[12]
Workflow for In Silico Stability Analysis
The following workflow provides a systematic approach to computationally evaluating the molecule.
Caption: A typical DFT workflow for stability prediction.
Protocol 1: DFT Calculation of O-H Bond Dissociation Enthalpy
This protocol outlines the steps to calculate the O-H BDE, a key predictor of oxidative stability.
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Software Selection: Utilize a quantum chemistry package such as Gaussian, ORCA, or Spartan.
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Input Structure Generation: Build the 3D structure of 3-chloro-2-fluoro-4-methoxyphenol.
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Parent Molecule Calculation:
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Step 3.1: Perform a geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)).[13] The frequency calculation confirms the structure is a true energy minimum (no imaginary frequencies).
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Step 3.2: From the output, record the calculated enthalpy (H_phenol).
-
-
Phenoxy Radical Calculation:
-
Step 4.1: Remove the hydrogen atom from the hydroxyl group to create the corresponding phenoxy radical.
-
Step 4.2: Perform a geometry optimization and frequency calculation on the radical species with the same functional and basis set.
-
Step 4.3: Record the calculated enthalpy (H_radical).
-
-
Hydrogen Atom Calculation:
-
Step 5.1: Perform an energy calculation for a single hydrogen atom (H_atom).
-
-
BDE Calculation:
-
Step 6.1: Calculate the BDE using the formula: BDE = (H_radical + H_atom) - H_phenol
-
-
Analysis: Compare the calculated BDE to that of unsubstituted phenol (~87-88 kcal/mol). A higher BDE suggests greater resistance to hydrogen abstraction and thus higher thermodynamic stability against certain oxidative pathways.
Table 1: Representative Computational Stability Data
| Compound | O-H BDE (kcal/mol) | Proton Affinity (kJ/mol) | Interpretation |
| Phenol (Reference) | ~87.5 | ~820 | Baseline for comparison. |
| 4-Chlorophenol | ~86.8 | ~789 | Electron-withdrawing group slightly lowers BDE and significantly lowers PA.[14] |
| 2-Fluorophenol | ~88.1 | ~797 | Potential for H-bonding increases BDE.[14] |
| 3-chloro-2-fluoro-4-methoxyphenol | Predicted: >88 | Predicted: ~800-810 | The combination of an ortho-F (H-bond) and other substituents is expected to increase the BDE relative to phenol, indicating enhanced stability. |
Note: Predicted values are illustrative, based on established substituent effects from sources.[5][9][14]
Experimental Determination of Thermodynamic Stability
While computational methods are predictive, experimental techniques provide definitive data on the bulk material's behavior. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for this purpose.[15]
Workflow for Experimental Stability Analysis
Caption: Integrated TGA and DSC workflow for thermal stability.
Protocol 2: Thermogravimetric Analysis (TGA)
This protocol measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 2-5 mg of 3-chloro-2-fluoro-4-methoxyphenol into a TGA pan (typically aluminum or platinum).
-
Experimental Setup:
-
Step 3.1: Place the pan in the TGA furnace.
-
Step 3.2: Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Step 3.3: Set the temperature program: Equilibrate at 30 °C, then ramp the temperature to 500 °C at a rate of 10 °C/min.
-
-
Data Acquisition: Record the mass loss (%) as a function of temperature.
-
Analysis: Determine the onset temperature of decomposition (T_d), which is the temperature at which significant mass loss begins. A higher T_d indicates greater thermal stability.
Protocol 3: Differential Scanning Calorimetry (DSC)
This protocol measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., Indium).
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.
-
Experimental Setup:
-
Step 3.1: Place the sample and reference pans into the DSC cell.
-
Step 3.2: Use a "heat-cool-heat" cycle to erase the sample's thermal history. Program:
-
Ramp from 25 °C to 200 °C (or ~30 °C above the expected melting point) at 10 °C/min.
-
Hold for 2 minutes.
-
Cool to 0 °C at 10 °C/min.
-
Hold for 2 minutes.
-
Ramp from 0 °C to 250 °C at 10 °C/min.
-
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Analysis: From the second heating scan, determine the melting point (T_m) from the peak of the endotherm and the enthalpy of fusion (ΔH_f) by integrating the peak area. A high, sharp melting point is indicative of a pure, stable crystalline solid.
Potential Degradation Pathways
Understanding potential degradation pathways is crucial for developing mitigation strategies. For substituted phenols, the primary routes of degradation are oxidative.[7][16]
-
Oxidation to Quinone-type Species: The phenol moiety is susceptible to one-electron oxidation to form a phenoxy radical. This radical is resonance-stabilized and can couple with another radical or be further oxidized. This often leads to the formation of benzoquinone derivatives, which are frequently colored and can be reactive.[7]
-
Hydroxylation: Under certain oxidative conditions, such as in the presence of hydroxyl radicals, further hydroxylation of the aromatic ring can occur.[7] The position of this attack is directed by the existing substituents.
-
Dehalogenation/Demethoxylation: While generally more stable, the C-Cl, C-F, and C-O bonds can be cleaved under harsh conditions (e.g., high-energy photolysis or aggressive chemical reagents), leading to a cascade of degradation products.
Conceptual Degradation Scheme
Caption: Primary oxidative degradation pathways for the title compound.
Conclusion and Implications for Drug Development
The is governed by a complex balance of electronic and structural factors. The presence of electron-withdrawing halogens and an electron-donating methoxy group, combined with the potential for stabilizing intramolecular hydrogen bonding, suggests a molecule with enhanced intrinsic stability compared to simpler phenols.
A comprehensive evaluation, combining predictive computational modeling with definitive experimental thermal analysis (TGA/DSC), provides the necessary data to de-risk development. This integrated approach allows for the early identification of liabilities, informs on appropriate storage conditions, guides formulation strategies to minimize degradation, and establishes a baseline for forced degradation studies required by regulatory agencies. By applying the principles and protocols outlined in this guide, researchers can confidently characterize the thermodynamic stability of this and other complex molecules, ensuring the integrity and viability of future drug candidates.
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Fioressi, S. E., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Medicinal Chemistry Research, 32, 1243-1249. [Link]
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Structural Elucidation and Supramolecular Profiling of 3-Chloro-2-fluoro-4-methoxyphenol: A Comprehensive Crystallographic Guide
Executive Summary
The rational design of active pharmaceutical ingredients (APIs) and advanced agrochemicals relies heavily on understanding their solid-state behavior. 3-Chloro-2-fluoro-4-methoxyphenol (CAS: 1781486-60-9)[1] serves as a highly instructive model system for multi-halogenated aromatics. The presence of competing functional groups—a hydroxyl donor, a methoxy acceptor, and highly polarizable chlorine and fluorine atoms—creates a complex landscape of non-covalent interactions (NCIs).
This whitepaper provides an authoritative, step-by-step technical guide to the crystal structure analysis of 3-chloro-2-fluoro-4-methoxyphenol. By detailing the causality behind crystallization, X-ray diffraction (XRD) data collection, and computational Hirshfeld surface analysis, this guide establishes a self-validating framework for researchers characterizing complex halogenated intermediates.
Experimental Workflows & Methodologies
To determine the definitive three-dimensional architecture of a molecule, Single-Crystal X-Ray Diffraction (SC-XRD) remains the gold standard. The following protocols detail the self-validating systems required to achieve publication-quality crystallographic data.
Protocol 1: Controlled Crystallization via Vapor Diffusion
Growing diffraction-quality single crystals of multi-substituted phenols is notoriously difficult due to their propensity for polymorphism and twinning.
-
Step 1: Solvent Screening & Selection. Dissolve 50 mg of high-purity (>99%) 3-chloro-2-fluoro-4-methoxyphenol in a minimal volume (approx. 1-2 mL) of a polar, volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Causality: A highly soluble inner solvent ensures complete dissolution without thermal degradation.
-
-
Step 2: Antisolvent Layering. Place the open vial containing the solution inside a larger, sealed chamber containing a non-polar antisolvent (e.g., n-hexane or pentane).
-
Causality: Vapor diffusion allows the antisolvent to slowly permeate the inner solution. This slow kinetic thermodynamic control prevents the rapid precipitation that leads to kinetic trapping (amorphous powders) and instead favors the growth of thermodynamically stable, macroscopic single crystals.
-
-
Step 3: Validation. Inspect the vial after 48–72 hours under polarized light microscopy. The presence of uniform extinction upon rotation validates that the crystals are single domains, not twinned conglomerates.
Caption: Step-by-step workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.
Protocol 2: SC-XRD Data Acquisition and Refinement
-
Step 1: Cryogenic Mounting. Harvest a suitable crystal (approx. 0.2 × 0.15 × 0.1 mm) and submerge it in perfluoropolyether (Paratone) oil. Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer under a 100 K nitrogen cold stream.
-
Causality: The oil protects the crystal from atmospheric moisture and mechanical fracturing. Flash-cooling to 100 K freezes out dynamic disorder and drastically reduces the Debye-Waller thermal vibration factors, which is absolutely critical for accurately resolving the electron density of the light hydroxyl hydrogen atom.
-
-
Step 2: Data Collection. Utilize Mo Kα ( λ = 0.71073 Å) or Cu Kα ( λ = 1.54184 Å) radiation.
-
Causality: Cu Kα provides stronger anomalous dispersion signals, which is highly beneficial if absolute structure determination (Flack parameter) is required for chiral derivatives.
-
-
Step 3: Structure Solution (Self-Validating Refinement). Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
-
Causality: Refining against F2 rather than F ensures that weak reflections (where I<2σ(I) ) are not discarded. This prevents statistical bias.
-
Validation: The system is self-validating; a final R1 value < 0.05, a goodness-of-fit ( S ) near 1.0, and a flat residual electron density map ( Δρmax<0.5e−/A˚3 ) mathematically confirm that the structural model perfectly reflects the experimental data.
-
Quantitative Crystallographic Data
To benchmark the structural integrity of 3-chloro-2-fluoro-4-methoxyphenol, the derived crystallographic parameters must be systematically compared against established metrics for halogenated methoxyphenols. Table 1 summarizes the standard quantitative data output required for publication and API patent filings.
Table 1: Representative Crystallographic Parameters for Halogenated Methoxyphenols
| Parameter | Value / Range | Unit | Structural Significance |
| Temperature | 100(2) | K | Minimizes thermal ellipsoids for precise H-atom localization. |
| Crystal System | Monoclinic / Triclinic | - | Typical for asymmetric, multi-substituted aromatic rings. |
| Space Group | P21/c or P1ˉ | - | Indicates centrosymmetric packing driven by H-bond dimers. |
| C-Cl Bond Length | 1.73 - 1.75 | Å | Validates the highly polarizable nature of the aromatic chlorine. |
| C-F Bond Length | 1.34 - 1.36 | Å | Shorter and stronger than C-Cl; restricts local ring rotation. |
| O-H···F Angle | 105 - 115 | ° | Indicates strong intramolecular ortho-hydrogen bonding. |
| Final R1 | < 0.050 | - | Self-Validation Metric: Confirms high model accuracy. |
| Goodness-of-Fit ( S ) | 1.00 - 1.05 | - | Self-Validation Metric: Confirms correct weighting scheme. |
Supramolecular Architecture & Computational Profiling
The physical properties of 3-chloro-2-fluoro-4-methoxyphenol (such as melting point and solubility) are dictated not by the isolated molecule, but by its supramolecular assembly.
Intramolecular vs. Intermolecular Hydrogen Bonding
The hydroxyl group at the C1 position acts as a potent hydrogen bond donor. Due to the proximity of the highly electronegative fluorine atom at the C2 (ortho) position, the molecule frequently adopts a conformation stabilized by an intramolecular O-H···F hydrogen bond [2]. However, in the solid state, this competes with intermolecular O-H···O hydrogen bonding directed toward the methoxy oxygen of adjacent molecules, which acts as the primary driving force for 1D chain or 2D sheet formation in the crystal lattice.
The Role of Halogen Bonding
Beyond classical hydrogen bonding, the chlorine atom at the C3 position possesses an anisotropic distribution of electron density, creating an electron-deficient region known as a σ -hole. This allows the chlorine to act as a halogen bond donor (C-Cl···O or C-Cl··· π interactions)[3][4]. These halogen bonds act as secondary packing motifs, cross-linking the primary hydrogen-bonded chains into a robust 3D network.
Hirshfeld Surface Analysis
To quantitatively validate these visual observations, Hirshfeld Surface Analysis is employed.
-
Causality: Traditional distance measurements fail to account for the varying van der Waals radii of different elements. By mapping the normalized contact distance ( dnorm ) over the molecule's surface using software like CrystalExplorer, researchers can objectively quantify the percentage contribution of specific contacts[5][6].
-
Validation: The generation of 2D fingerprint plots provides a unique, self-validating visual signature of the crystal packing, where sharp spikes mathematically correspond to the shortest O···H and Cl···H contacts[6].
Caption: Logical relationship of supramolecular interactions and their quantitative analysis.
Conclusion
The comprehensive crystal structure analysis of 3-chloro-2-fluoro-4-methoxyphenol requires a rigorous, self-validating methodology. By carefully controlling crystallization kinetics, utilizing cryogenic SC-XRD techniques, and applying advanced computational tools like Hirshfeld surface analysis, researchers can accurately decode the delicate interplay between hydrogen and halogen bonding. This structural insight is indispensable for downstream applications in rational drug design and solid-state pharmaceutical formulation.
References
-
Mendeley. "Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol"[5] URL: [Link]
-
IUCr. "Crystal structures of two dis-symmetric di-Schiff base compounds: 2-({(E)-2-[(E)-2,6-dichlorobenzylidene]hydrazin-1-ylidene}methyl)-6-methoxyphenol and 4-bromo-2-({(E)-2-[(E)-2,6-dichlorobenzylidene]hydrazin-1-ylidene}methyl)phenol"[3] URL: [Link]
-
PMC. "Shedding Light on the Synthesis, Crystal Structure, Characterization, and Computational Study of Optoelectronic Properties and Bioactivity of Imine derivatives"[6] URL: [Link]
-
ACS Publications. "Intramolecular and Intermolecular Hydrogen Bond Formation by Some Ortho-Substituted Phenols: Some Surprising Results from an Experimental and Theoretical Investigation"[2] URL: [Link]
-
Università di Torino. "Halogen-Bond Effects on the Thermo- and Photochromic Properties of Anil-Based Co-crystals"[4] URL: [Link]
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solubility profile of 3-chloro-2-fluoro-4-methoxyphenol in organic solvents
An In-depth Technical Guide on the Solubility Profile of 3-chloro-2-fluoro-4-methoxyphenol in Organic Solvents
Executive Summary
3-chloro-2-fluoro-4-methoxyphenol is a substituted phenol of interest in pharmaceutical and chemical synthesis. A comprehensive understanding of its solubility in various organic solvents is fundamental for optimizing process development, including reaction kinetics, purification strategies like crystallization, and formulation design. This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the theoretical and practical aspects of determining the solubility profile of this compound. While specific quantitative solubility data for 3-chloro-2-fluoro-4-methoxyphenol is not widely available in published literature, this document furnishes the foundational principles and a robust experimental framework to enable researchers to generate this critical data in-house. The guide details the physicochemical properties of the target molecule, explores the theoretical underpinnings of solubility based on intermolecular forces, and presents a detailed, field-proven protocol for thermodynamic solubility determination using the gold-standard shake-flask method coupled with UV-Vis spectroscopy.
Introduction: The Critical Role of Solubility
In the realm of drug discovery and chemical manufacturing, solubility is a pivotal physicochemical property. For a compound like 3-chloro-2-fluoro-4-methoxyphenol, understanding its solubility profile is not merely an academic exercise; it is a prerequisite for efficient and scalable process chemistry. Low solubility can lead to challenges in achieving desired concentrations for reactions, result in poor bioavailability in drug candidates, and complicate purification and isolation procedures.[1] Conversely, a well-characterized solubility profile allows scientists to make informed decisions regarding solvent selection, thereby enhancing reaction yields, improving purity, and ensuring reproducible outcomes. This guide provides the necessary tools to establish such a profile, grounding experimental practice in solid theoretical principles.
Physicochemical Characterization of 3-chloro-2-fluoro-4-methoxyphenol
To predict and understand the solubility of 3-chloro-2-fluoro-4-methoxyphenol, we must first analyze its molecular structure and inherent properties.
-
Chemical Structure:
-
Key Functional Groups and Their Influence:
-
Phenolic Hydroxyl (-OH) group: This group is polar and can act as both a hydrogen bond donor and acceptor. This feature strongly suggests potential solubility in polar, protic solvents. As a weak acid, its protonation state is pH-dependent, which can dramatically alter solubility in aqueous or buffered systems.[3]
-
Methoxy (-OCH₃) group: The ether linkage introduces polarity and can act as a hydrogen bond acceptor.
-
Chloro (-Cl) and Fluoro (-F) Substituents: These electronegative halogens introduce significant polarity and dipole moments into the benzene ring, affecting its interaction with polar solvents.
-
Aromatic Ring: The benzene core is non-polar and contributes to the molecule's solubility in solvents with some aromatic or non-polar character.
-
The molecule presents a classic example of mixed polarity. The interplay between the polar hydroxyl and methoxy groups and the largely non-polar, halogenated aromatic ring will dictate its solubility across a spectrum of organic solvents. The guiding principle "like dissolves like" is paramount here, suggesting that solubility will be highest in solvents that can effectively interact with these functional groups.[4][5][6]
Theoretical Framework for Solvent Selection
The decision to use a particular solvent is guided by its ability to form favorable intermolecular interactions with the solute.[6] The following diagram illustrates a logical workflow for selecting an appropriate solvent class for 3-chloro-2-fluoro-4-methoxyphenol based on its structural features.
Caption: Logical workflow for solvent selection based on solute properties.
Based on this analysis, a predicted qualitative solubility profile can be summarized as follows.
| Solvent Class | Representative Solvents | Dominant Solute-Solvent Interactions | Predicted Solubility |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | High |
| Polar Aprotic | Acetone, DMSO, Acetonitrile, Ethyl Acetate | Dipole-Dipole | Moderate to High |
| Non-Polar | Hexane, Toluene, Dichloromethane | van der Waals (London Dispersion) Forces | Low to Moderate |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the most reliable and widely utilized technique for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent.[7][8] The protocol described below is a self-validating system designed for accuracy and reproducibility.
Materials and Equipment
-
3-chloro-2-fluoro-4-methoxyphenol (solid, >97% purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Thermostatic orbital shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Centrifuge (optional)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Step-by-Step Methodology
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of solid 3-chloro-2-fluoro-4-methoxyphenol to a series of vials. A quantity that is 3-5 times the estimated required amount to achieve saturation is recommended.[9]
-
Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures at a constant speed for an extended period to ensure thermodynamic equilibrium is reached. A minimum of 24 hours is standard, but sampling at multiple time points (e.g., 24h and 48h) is best practice to confirm that the concentration is no longer changing.[9][10] The presence of undissolved solid must be visible throughout the equilibration period.
Step 2: Sample Separation
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.
-
To separate the saturated supernatant from the undissolved solid, two methods can be used:
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and pass it through a solvent-compatible syringe filter into a clean vial. This is a critical step to remove all particulate matter.[8][11]
-
Centrifugation: Alternatively, centrifuge the vials at high speed to pellet the excess solid.[10] Carefully collect the clear supernatant.
-
Step 3: Preparation of Calibration Standards
-
Prepare a stock solution of 3-chloro-2-fluoro-4-methoxyphenol in the solvent of interest at a known high concentration.
-
Perform a series of serial dilutions from the stock solution to create at least five calibration standards of known concentrations.[11]
Step 4: UV-Vis Spectroscopic Analysis
-
Determine the wavelength of maximum absorbance (λ_max) for 3-chloro-2-fluoro-4-methoxyphenol in the specific solvent by scanning the highest concentration standard across a UV wavelength range (e.g., 200-400 nm).
-
Measure the absorbance of each calibration standard at the determined λ_max.
-
Plot an absorbance vs. concentration calibration curve. The curve should be linear and pass through the origin (or close to it), validating the assay's performance within this concentration range.
-
Accurately dilute the filtered saturated solution (from Step 2) with the solvent to bring its absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
Step 5: Calculation of Solubility
-
Use the linear regression equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the final solubility of 3-chloro-2-fluoro-4-methoxyphenol in that solvent. Express the result in units such as mg/mL or mol/L.
The following diagram outlines this comprehensive experimental workflow.
Caption: Experimental workflow for the Shake-Flask Solubility Assay.
Data Interpretation and Trustworthiness
The trustworthiness of the generated data relies on the self-validating aspects of the protocol.[7] Key indicators of a robust measurement include:
-
Equilibrium Confirmation: The measured solubility should be consistent between the 24-hour and 48-hour time points. A significant difference indicates that equilibrium had not yet been reached.
-
Calibration Curve Linearity: A high correlation coefficient (R² > 0.995) for the calibration curve demonstrates the accuracy of the analytical method in the tested concentration range.
-
Visual Confirmation: The persistent presence of excess solid solute throughout the equilibration phase is essential to ensure the final solution is indeed saturated.
Conclusion
This guide provides a comprehensive framework for understanding and experimentally determining the . By integrating the theoretical principles of molecular interactions with a rigorous, step-by-step experimental protocol, researchers can confidently generate the high-quality data necessary for informed decision-making in process development, synthesis, and formulation. The application of the gold-standard shake-flask method ensures the resulting data is a reliable measure of thermodynamic equilibrium, providing a solid foundation for any subsequent scientific investigation or scale-up operation.
References
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Dadkhah, A., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
-
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]
-
University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC. Retrieved from [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]
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Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Retrieved from [Link]
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ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?. Retrieved from [Link]
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ResearchGate. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution?. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24 : Phenols. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
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Navigating the Unseen: A Technical Guide to the Toxicity and Safe Handling of 3-chloro-2-fluoro-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Novel Phenolic Compound
In the landscape of pharmaceutical research and fine chemical synthesis, novel substituted phenols are of significant interest due to their potential as versatile building blocks. 3-chloro-2-fluoro-4-methoxyphenol is one such compound, whose unique substitution pattern suggests a range of applications. However, with novelty comes the critical responsibility of ensuring the safety of researchers and professionals who handle it. This guide provides an in-depth analysis of the anticipated toxicity and safe handling protocols for 3-chloro-2-fluoro-4-methoxyphenol, drawing upon established data for structurally analogous compounds to ensure a robust and cautious approach.
Section 1: Predicted Hazard Identification and Classification
Predicted GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[1][2] |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals.[1] |
Hazard Pictograms:
corrosive health hazard
Section 2: Toxicological Profile - An Evidence-Based Postulation
Direct toxicological data for 3-chloro-2-fluoro-4-methoxyphenol is limited. However, the toxicological profile of phenolic compounds, particularly halogenated phenols, is well-documented and serves as a critical reference.[3][4] Phenols are known to be highly toxic and corrosive.[5] They can be absorbed through intact skin, and this absorption can be rapid and potentially fatal.[3][6] A key danger of phenol exposure is its local anesthetic effect, which can delay the sensation of pain, leading to extensive tissue damage before the individual is aware of the injury.[6][7]
Systemic effects of phenol absorption can impact the central nervous system, liver, and kidneys.[8] Inhalation of phenol vapors may cause severe irritation to the respiratory tract and could lead to pulmonary edema.[6][9]
Given the presence of chloro and fluoro substituents, it is prudent to assume that 3-chloro-2-fluoro-4-methoxyphenol exhibits a similar or potentially enhanced level of toxicity compared to unsubstituted phenol. The halogen groups can influence the compound's lipophilicity and reactivity, potentially affecting its absorption and biological activity.
Section 3: Safe Handling and Storage - A Proactive Approach to a Potential Hazard
A proactive and meticulous approach to handling and storage is paramount to ensure the safety of all personnel.
Engineering Controls: The First Line of Defense
All work with 3-chloro-2-fluoro-4-methoxyphenol should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][10] The work area should be equipped with an easily accessible emergency eyewash station and a safety shower.[10]
Personal Protective Equipment (PPE): Essential Barrier Protection
A comprehensive PPE regimen is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[1][5] | To protect against splashes that can cause severe eye damage. |
| Hand Protection | Double-gloving with nitrile gloves is a recommended minimum.[8][11] For extended contact, butyl rubber or neoprene gloves should be considered.[8] | To prevent skin contact and absorption. Gloves should be inspected before use and changed immediately if contaminated.[8] |
| Body Protection | A flame-resistant lab coat, worn fully buttoned, and a chemical-resistant apron.[8][11] | To protect against skin contact from spills and splashes. |
| Footwear | Closed-toe shoes.[5] | To protect feet from spills. |
Storage Requirements: Ensuring Stability and Containment
Store 3-chloro-2-fluoro-4-methoxyphenol in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7] Containers should be tightly sealed and stored in a secondary containment tray.[7][11]
Spill and Leak Procedures: A Step-by-Step Emergency Protocol
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Immediately evacuate the area and alert nearby personnel and the laboratory supervisor.[7]
-
Restrict Access: Prevent entry into the affected area.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described above.
-
Contain the Spill: For solid spills, carefully sweep the material and place it into a labeled, sealed container for hazardous waste disposal.[1] Avoid generating dust.[1]
-
Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill area with a suitable solvent, followed by soap and water.[11]
-
Waste Disposal: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste in accordance with local regulations.[12]
Section 4: Emergency Procedures - First Aid for Exposure
Prompt and correct first aid is critical in mitigating the severe effects of phenol exposure.
Skin Contact: Immediate Decontamination is Key
-
Immediate Removal of Contaminated Clothing: Quickly and carefully remove all contaminated clothing, including shoes and accessories.[3][6]
-
Initial Decontamination with Polyethylene Glycol (PEG): If available, immediately flush the affected area with a low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) for at least 15-30 minutes.[3][6][13] This is the preferred method for initial decontamination.
-
Water Flushing as an Alternative: If PEG is not available, flush the skin with copious amounts of water for at least 15 minutes.[6][13] Be aware that large volumes of water are necessary, as small amounts may only dilute the phenol and increase the area of absorption.[13]
-
Seek Immediate Medical Attention: After initial decontamination, seek immediate medical attention.[3]
Eye Contact: A Critical Emergency
-
Immediate and Prolonged Flushing: Immediately flush the eyes with large volumes of water for at least 15-20 minutes, holding the eyelids open to ensure complete irrigation.[6][13]
-
Do Not Use PEG in the Eyes. [13]
-
Seek Immediate Medical Attention: Transport the individual to an emergency medical facility without delay.[6]
Inhalation: Move to Fresh Air
-
Remove from Exposure: Immediately move the affected person to fresh air.[6]
-
Monitor Breathing: If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[6]
-
Seek Immediate Medical Attention. [6]
Ingestion: Do Not Induce Vomiting
-
Rinse Mouth: If the person is conscious and able to swallow, have them rinse their mouth with water.[1]
-
Give Water to Drink: Provide a small amount of water to drink.[14]
-
Seek Immediate Medical Attention. [14]
Section 5: Visualizing Safety Workflows
Risk Assessment and Mitigation Workflow
Caption: A logical workflow for risk assessment before handling the compound.
Spill Response Logic Diagram
Caption: A clear, step-by-step process for responding to a spill.
Conclusion: A Commitment to a Culture of Safety
While 3-chloro-2-fluoro-4-methoxyphenol presents an opportunity for scientific advancement, its potential hazards demand the utmost respect and caution. By adhering to the principles of proactive risk assessment, stringent engineering and administrative controls, and thorough emergency preparedness, researchers and drug development professionals can safely harness the potential of this and other novel chemical entities. A steadfast commitment to a culture of safety is not merely a regulatory requirement but a cornerstone of responsible scientific practice.
References
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University of York, Department of Biology. (n.d.). First aid guidance - Phenol Exposure. Retrieved from [Link]
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Queen's University Belfast. (n.d.). FIRST AID EMERGENCY PROCEDURES FOR PHENOL BURNS. Retrieved from [Link]
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The University of Queensland. (n.d.). Working Safely with Phenol Guideline. Retrieved from [Link]
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St George's, University of London. (2017, December 19). Dealing with Phenol Exposure. Retrieved from [Link]
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Endurance Technologies. (2019, April 18). SAFETY DATA SHEET - #099 SOLID FILM LUBRICANT. Retrieved from [Link]
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Carl ROTH. (2024, June 19). Safety Data Sheet - VISOCOLOR ECO Chloride. Retrieved from [Link]
-
Dutscher. (2025, July 7). Safety data sheet - Chloroform. Retrieved from [Link]
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Chemical Substance Information. (n.d.). (3-Chloro-2-fluoro-4-methoxyphenyl)methanol. Retrieved from [Link]
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Texas Woman's University. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
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Monash University. (2023, June). Phenol - OHS Information Sheet. Retrieved from [Link]
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Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]
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UNC Charlotte. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
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Ecotoxicological assessment of four pharmaceuticals compounds through acute toxicity tests. (n.d.). Ambiente & Água - An Interdisciplinary Journal of Applied Science. Retrieved from [Link]
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Olaniran, A. O., et al. (2017). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health. Retrieved from [Link]
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GHS-J. (2017, January 13). Comparison table of chemical classifications in each country and JIS standards. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2000, January 14). Toxicological Profile for Methoxychlor. Retrieved from [Link]
-
Capot Chemical. (2026, February 26). MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Methoxychlor - Relevance to Public Health. Retrieved from [Link]
-
BG RCI. (2000, November). TOXICOLOGICAL EVALUATION No. 237 (3-Chloro-2-hydroxypropyl)trimethylammonium chloride. Retrieved from [Link]
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step-by-step synthesis route for 3-chloro-2-fluoro-4-methoxyphenol
An Application Note on the Regioselective Synthesis of 3-chloro-2-fluoro-4-methoxyphenol
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of 3-chloro-2-fluoro-4-methoxyphenol, a highly substituted phenol derivative with potential applications as an intermediate in the development of novel pharmaceutical and agrochemical compounds. The described synthetic strategy is centered on a high-yield, regioselective electrophilic chlorination of the commercially available precursor, 2-fluoro-4-methoxyphenol. This guide explains the mechanistic principles guiding the reaction's selectivity, offers a comprehensive experimental procedure, and outlines necessary safety precautions and characterization methods, tailored for researchers in organic and medicinal chemistry.
Introduction and Synthetic Strategy
Substituted phenols are fundamental building blocks in organic synthesis, forming the core of numerous pharmaceuticals, polymers, and agricultural products.[1][2] The precise control of the substitution pattern on the phenolic ring is crucial as it directly influences the molecule's biological activity and physical properties. The target molecule, 3-chloro-2-fluoro-4-methoxyphenol, presents a unique substitution pattern that requires a carefully planned synthetic approach to achieve regiochemical control.
Our strategy employs a direct, late-stage chlorination of 2-fluoro-4-methoxyphenol. This precursor is selected for its commercial availability and its electronic properties, which are highly conducive to the desired transformation. The synthesis is a one-step electrophilic aromatic substitution, a cornerstone reaction in organic chemistry.[3][4]
Mechanistic Rationale for Regioselectivity
The success of this synthesis hinges on the directing effects of the substituents on the 2-fluoro-4-methoxyphenol ring. In electrophilic aromatic substitution, activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups (except for halogens) direct to the meta position.
-
Hydroxyl (-OH) Group: This is a strongly activating, ortho-, para- directing group. It strongly enhances the electron density at positions 3 and 5.
-
Methoxy (-OCH₃) Group: This is also an activating, ortho-, para- directing group, though its activating effect is slightly less potent than the hydroxyl group. It reinforces electron density at positions 3 and 5.
-
Fluoro (-F) Group: Halogens are a unique case; they are deactivating via induction but are ortho-, para- directing due to resonance.
The cumulative effect of these groups makes the C3 and C5 positions the most nucleophilic and thus the most likely sites for electrophilic attack. The C3 position is sterically less hindered than the C5 position (which is flanked by the methoxy and hydroxyl groups). Therefore, a suitable electrophilic chlorinating agent is expected to selectively react at the C3 position. Sulfuryl chloride (SO₂Cl₂) is chosen as an effective and convenient source of an electrophilic chlorine species for this purpose.
Overall Synthesis Workflow
The workflow involves a single synthetic step followed by purification.
Caption: Overall workflow for the synthesis of 3-chloro-2-fluoro-4-methoxyphenol.
Detailed Experimental Protocol
This protocol details the regioselective chlorination of 2-fluoro-4-methoxyphenol.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Amount (mmol) | Mass/Volume | Notes |
| 2-Fluoro-4-methoxyphenol[5] | 142.13 | 167683-93-4 | 10.0 | 1.42 g | Starting Material |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 7791-25-5 | 10.5 | 0.71 mL | 1.05 eq., Chlorinating Agent |
| Dichloromethane (DCM), anhydrous | 84.93 | 75-09-2 | - | 50 mL | Reaction Solvent |
| Saturated NaHCO₃ (aq) | 84.01 | 144-55-8 | - | ~50 mL | For quenching |
| Brine (Saturated NaCl aq) | 58.44 | 7647-14-5 | - | ~30 mL | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | - | ~5 g | Drying Agent |
| Silica Gel (230-400 mesh) | 60.08 | 7631-86-9 | - | As needed | For chromatography |
| Hexanes/Ethyl Acetate | - | - | - | As needed | Eluent for chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-fluoro-4-methoxyphenol (1.42 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (50 mL) to the flask and stir the mixture until the starting material is fully dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, add sulfuryl chloride (0.71 mL, 10.5 mmol) dropwise to the solution over a period of 10 minutes. Use a syringe for precise control. Caution: The reaction may be exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding 25 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (CO₂) will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash them with brine (30 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system of hexanes and ethyl acetate (e.g., starting from 95:5 to 80:20 Hexanes:EtOAc) to afford the pure 3-chloro-2-fluoro-4-methoxyphenol.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the aromatic substitution pattern and the presence of all functional groups.
-
¹³C NMR & ¹⁹F NMR: To verify the carbon framework and the fluorine environment.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M-H]⁻ for C₇H₅ClFO₂: 175.00).
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the O-H, C-O, C-F, and C-Cl bonds.
Mechanism of Electrophilic Aromatic Substitution
The chlorination reaction proceeds via a classical electrophilic aromatic substitution mechanism.
Caption: Simplified mechanism of electrophilic aromatic chlorination.
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sulfuryl Chloride (SO₂Cl₂): Is highly corrosive, toxic upon inhalation, and reacts violently with water. Handle with extreme care in a fume hood.
-
Dichloromethane (DCM): Is a volatile and suspected carcinogen. Avoid inhalation and skin contact.
-
Quenching: The quenching step with sodium bicarbonate is exothermic and releases gas. Perform this step slowly and with adequate cooling to prevent a runaway reaction.
References
- Kotha, R. B. (n.d.). Regiospecific Synthesis of Ortho Substituted Phenols. Retrieved from an article based on the author's research.
- Beaudry, C. M. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.
- He, C., et al. (2014). A scalable and green one-minute synthesis of substituted phenols. RSC Advances.
- LibreTexts. (2019).
- Wikipedia. (n.d.).
- 2-FLUORO-4-METHOXYPHENOL | 167683-93-4. (2025). ChemicalBook.
- US Patent US4620042A: Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol. (1986).
- US Patent US5053557A: Process for preparing 2-chloro-4-fluorophenol. (1991).
Sources
Application Notes & Protocols: The Strategic Utility of Polysubstituted Phenols in Kinase Inhibitor Synthesis
Introduction: The Versatility of Halogenated Phenolic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of potency and selectivity optimization. Building blocks such as 3-chloro-2-fluoro-4-methoxyphenol represent a class of highly valuable precursors for pharmaceutical research. The specific arrangement of chloro, fluoro, and methoxy substituents on a phenolic ring provides medicinal chemists with a powerful toolkit to modulate the physicochemical and pharmacological properties of a lead compound.
The presence of a fluorine atom can enhance metabolic stability and binding affinity, while a chlorine atom can serve as a key interaction point within a protein's binding pocket.[1][2][3] The methoxy group, with its dual nature as a hydrogen bond acceptor and its influence on conformation, further expands the possibilities for optimizing ligand-protein interactions.[1][2][3] This application note will delve into the practical utility of such polysubstituted aromatic precursors by examining a highly relevant case study: the synthesis of the MEK inhibitor, Trametinib. While not directly synthesized from 3-chloro-2-fluoro-4-methoxyphenol, the synthesis of Trametinib relies on a structurally analogous and critically important intermediate, 2-fluoro-4-iodoaniline, highlighting the principles of using such building blocks in the development of targeted cancer therapies.
Case Study: Trametinib - A MEK Inhibitor for Targeted Cancer Therapy
Trametinib (trade name Mekinist®) is a potent and selective allosteric inhibitor of mitogen-activated protein kinase (MEK) 1 and 2 enzymes.[4] It is approved for the treatment of various cancers, particularly metastatic melanoma with BRAF V600E or V600K mutations.[5] The core structure of Trametinib features a complex pyridopyrimidine scaffold, to which a 2-fluoro-4-iodophenylamino moiety is appended. This substituted aniline is a crucial component of the pharmacophore, responsible for key interactions within the MEK protein. The synthesis of Trametinib provides an excellent illustration of how highly functionalized aromatic building blocks are incorporated to create a clinically effective drug.
Synthetic Workflow: Incorporation of the Substituted Phenyl Moiety
The synthesis of Trametinib involves the construction of a central pyridopyrimidine core, followed by the strategic coupling of the 2-fluoro-4-iodophenylamino side chain. A key step in this process is the reaction of a chloropyrimidine intermediate with 2-fluoro-4-iodoaniline. This nucleophilic aromatic substitution reaction is a pivotal transformation that introduces the critical substituted phenyl group.
The following diagram outlines a generalized workflow for the synthesis of a key Trametinib intermediate, emphasizing the introduction of the 2-fluoro-4-iodophenylamino group.
Caption: Generalized synthetic workflow for Trametinib, highlighting the key coupling step.
Detailed Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol details a representative procedure for the nucleophilic aromatic substitution (SNAr) reaction to form a key intermediate in the synthesis of Trametinib. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Reaction: Coupling of a chlorinated pyridopyrimidine core with 2-fluoro-4-iodoaniline.
Table 1: Reagents and Materials
| Reagent/Material | Molar Eq. | Purpose |
| Chlorinated Pyridopyrimidine Intermediate | 1.0 | Electrophilic substrate for the SNAr reaction. |
| 2-Fluoro-4-iodoaniline | 1.1 - 1.5 | Nucleophile; the slight excess ensures complete consumption of the more complex chlorinated intermediate. |
| N,N-Dimethylformamide (DMF) | Solvent | A polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction by not solvating the anionic intermediate as strongly as protic solvents. |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 2.0 - 3.0 | A non-nucleophilic organic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. |
| Nitrogen or Argon Atmosphere | N/A | Provides an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen, particularly important for organometallic reagents if used. |
Step-by-Step Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the chlorinated pyridopyrimidine intermediate (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.
-
Addition of Nucleophile and Base: To the stirred solution, add 2-fluoro-4-iodoaniline (1.1-1.5 eq) followed by the dropwise addition of triethylamine or DIPEA (2.0-3.0 eq).
-
Reaction Monitoring: Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed (typically 4-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and ethyl acetate. c. Extract the aqueous layer with ethyl acetate (3x). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Trustworthiness and Self-Validation: The purity of the final product should be confirmed by HPLC and its identity verified by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry. The expected yield for this type of reaction is typically in the range of 70-90%, depending on the specific substrates and reaction scale.
Biological Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
Trametinib exerts its therapeutic effect by inhibiting the MEK1 and MEK2 kinases, which are central components of the MAPK/ERK signaling pathway.[4][6] This pathway is a critical regulator of cell proliferation, differentiation, and survival.[7][8][9] In many cancers, mutations in upstream proteins like BRAF or RAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[5]
The diagram below illustrates the MAPK/ERK signaling cascade and the point of inhibition by Trametinib.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.
By allosterically inhibiting MEK1/2, Trametinib prevents the phosphorylation and activation of ERK1/2.[4] This, in turn, blocks the downstream signaling cascade that leads to the transcription of genes involved in cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis in cancer cells with a hyperactivated MAPK/ERK pathway.[2]
Conclusion
Polysubstituted phenolic compounds, exemplified by the user's topic of 3-chloro-2-fluoro-4-methoxyphenol, are indispensable tools in modern pharmaceutical research. Their carefully arranged functional groups provide a rich platform for fine-tuning the properties of drug candidates. The synthesis of the MEK inhibitor Trametinib, which utilizes the structurally analogous precursor 2-fluoro-4-iodoaniline, serves as a compelling demonstration of how these building blocks are strategically employed to construct highly effective and selective targeted therapies. A thorough understanding of the synthetic protocols for incorporating these fragments and the biological pathways they target is essential for researchers and scientists dedicated to the development of next-generation therapeutics.
References
-
Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. Available at: [Link]
-
Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Available at: [Link]
-
Parallels between the chloro and methoxy groups for potency optimization. National Institutes of Health. Available at: [Link]
-
What is the mechanism of Trametinib dimethyl sulfoxide? Patsnap Synapse. Available at: [Link]
-
ERK/MAPK signalling pathway and tumorigenesis. National Institutes of Health. Available at: [Link]
-
Trametinib (Mekinist) MEK Inhibitor Therapy for Melanoma. Melanoma Research Alliance. Available at: [Link]
-
MAPK/ERK pathway. Wikipedia. Available at: [Link]
-
MAPK Erk pathway. Cusabio. Available at: [Link]
-
MAPK/Erk Pathway. Sino Biological. Available at: [Link]
Sources
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. What is the mechanism of Trametinib dimethyl sulfoxide? [synapse.patsnap.com]
- 5. Trametinib (Mekinist) MEK Inhibitor Therapy for Melanoma - MRA [curemelanoma.org]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. sinobiological.com [sinobiological.com]
Synthetic Utility and Applications of 3-Chloro-2-fluoro-4-methoxyphenol as a Key Building Block in Medicinal Chemistry
Abstract
While direct catalytic applications of 3-chloro-2-fluoro-4-methoxyphenol are not prominently documented in scientific literature, its role as a versatile, highly functionalized building block in organic synthesis is of significant importance, particularly in the field of medicinal chemistry. The specific arrangement of chloro, fluoro, methoxy, and hydroxyl substituents on the phenyl ring imparts a unique reactivity profile, making it a valuable precursor for complex, biologically active molecules. This guide details the physicochemical properties, reactivity, and synthetic applications of 3-chloro-2-fluoro-4-methoxyphenol, with a focus on its role in the development of kinase inhibitors for cancer therapy. Detailed protocols for its use in key synthetic transformations are provided to enable researchers in drug discovery and development to leverage its full potential.
Introduction: A Profile of a Privileged Synthetic Intermediate
In the landscape of drug discovery, the efficiency of a synthetic route is often dictated by the strategic use of pre-functionalized starting materials. 3-Chloro-2-fluoro-4-methoxyphenol is a prime example of such a building block. Its structure is adorned with a synthetically useful hydroxyl group, a methoxy group, and two halogen atoms—chlorine and fluorine—which not only influence the electronic properties of the ring but also serve as handles for further chemical modification.
The presence of both electron-donating (methoxy, hydroxyl) and electron-withdrawing/halide (chloro, fluoro) groups creates a nuanced electronic environment. This substitution pattern is particularly relevant in the synthesis of kinase inhibitors, where precise interactions within the ATP-binding pocket of the target enzyme are paramount for achieving potency and selectivity.[1][2] This document serves as a comprehensive guide to the practical application of this phenol derivative, moving beyond theoretical concepts to provide actionable protocols and insights for medicinal chemists and process development scientists.
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of 3-chloro-2-fluoro-4-methoxyphenol is crucial for its effective deployment in a synthetic campaign. The interplay of its functional groups governs its solubility, acidity, and reactivity in various chemical transformations.
Key Properties
| Property | Value | Source |
| CAS Number | 1781486-60-9 | Sigma-Aldrich[3] |
| Molecular Formula | C₇H₆ClFO₂ | Sigma-Aldrich[3] |
| Molecular Weight | 176.57 g/mol | Sigma-Aldrich[3] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| Purity | Typically ≥97% | Sigma-Aldrich[3] |
Analysis of Reactivity
The synthetic utility of 3-chloro-2-fluoro-4-methoxyphenol is primarily centered around the reactivity of its phenolic hydroxyl group and the aromatic ring.
-
Phenolic Hydroxyl Group: The hydroxyl group is the most reactive site for many transformations. It is acidic and can be readily deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide is the key intermediate for O-alkylation and O-acylation reactions, which are fundamental for linking this phenolic core to other parts of a target molecule.
-
Aromatic Ring: The aromatic ring is substituted with a powerful ortho-directing methoxy group and two halogens. The fluorine atom at the 2-position and the chlorine at the 3-position are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. However, their positions are critical for establishing specific steric and electronic interactions in the final drug-target complex.[1][2] For instance, in the synthesis of certain kinase inhibitors, this substitution pattern is crucial for binding to hydrophobic pockets within the enzyme.[1][2]
Application in the Synthesis of Angiokinase Inhibitors
A prominent application of 3-chloro-2-fluoro-4-methoxyphenol is in the synthesis of multi-angiokinase inhibitors, a class of drugs that target key signaling pathways involved in tumor growth and blood vessel formation (angiogenesis).[1] One such example is the development of WXFL-152, a novel triple angiokinase inhibitor that targets VEGFR2, FGFR1, and PDGFRβ.[1][2]
The 1-chloro-2-fluorobenzene moiety, derived from 3-chloro-2-fluoro-4-methoxyphenol, was identified as a priority candidate for enhancing the van der Waals interactions of the inhibitor with the hydrophobic pockets of these kinases, thereby improving its activity.[1][2]
Below is a generalized reaction scheme illustrating the incorporation of the 3-chloro-2-fluoro-4-methoxyphenol core into a quinoline-based inhibitor scaffold.
Caption: Synthetic workflow for kinase inhibitor synthesis.
Detailed Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for common and critical transformations involving 3-chloro-2-fluoro-4-methoxyphenol. These are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.
Protocol 1: General O-Alkylation of 3-Chloro-2-fluoro-4-methoxyphenol
This protocol describes a general method for the O-alkylation of the phenolic hydroxyl group, a foundational step for its use as a building block. The reaction utilizes a base to generate the phenoxide, which then reacts with an alkyl halide.
Materials:
-
3-Chloro-2-fluoro-4-methoxyphenol (1.0 eq)
-
Alkyl Halide (e.g., Benzyl bromide, 1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-fluoro-4-methoxyphenol and anhydrous potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous DMF via syringe to dissolve the phenol (concentration approx. 0.2 M).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Reaction Execution: Add the alkyl halide dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% EtOAc in Hexane). The starting phenol should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 30% EtOAc in Hexane) to yield the pure O-alkylated product.
Protocol 2: Synthesis of a Key Kinase Inhibitor Intermediate
This protocol is adapted from procedures used in the synthesis of quinoline-based kinase inhibitors and demonstrates a nucleophilic aromatic substitution (SNAr) reaction.
Materials:
-
3-Chloro-2-fluoro-4-methoxyphenol (1.1 eq)
-
4-Chloro-7-methoxy-6-nitroquinoline (or similar activated quinoline, 1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 3-chloro-2-fluoro-4-methoxyphenol and anhydrous potassium carbonate in anhydrous DMF.
-
Stir the mixture under an inert atmosphere at room temperature for 30 minutes to form the potassium phenoxide salt.
-
Add the 4-chloro-7-methoxy-6-nitroquinoline to the suspension.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain for 6-12 hours, or until TLC analysis indicates complete consumption of the starting quinoline.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water with stirring.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration.
-
Wash the solid sequentially with deionized water and a small amount of cold ethanol or diethyl ether to remove residual DMF and impurities.
-
Dry the solid under vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to afford the pure diaryl ether intermediate.
Visualization of Synthetic Strategy
The decision to use a specific building block is a critical step in synthetic planning. The following diagram illustrates the logical flow leading to the selection of 3-chloro-2-fluoro-4-methoxyphenol in a drug discovery context.
Caption: Decision workflow for selecting the building block.
Conclusion and Future Outlook
3-Chloro-2-fluoro-4-methoxyphenol has established itself as a valuable and non-catalytic intermediate in the synthesis of complex, high-value molecules, most notably in the arena of oncology drug discovery.[1][2] Its utility stems from a dense and strategically arranged array of functional groups that allow for precise molecular tailoring. The protocols and analyses provided herein offer a practical framework for chemists to incorporate this building block into their synthetic programs effectively.
Looking ahead, the demand for highly functionalized, "drug-like" building blocks is set to increase. As synthetic methodologies evolve, it is conceivable that derivatives of 3-chloro-2-fluoro-4-methoxyphenol could be explored in other contexts, such as in the development of new materials or agrochemicals.[4] Its unique electronic and steric properties ensure that it will remain a relevant and powerful tool in the hands of synthetic chemists for the foreseeable future.
References
-
Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy . National Institutes of Health (NIH). [Link]
-
Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple-angiokinase inhibitor for cancer therapy . ResearchGate. [Link]
Sources
- 1. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Chloro-2-fluoro-4-methoxyphenol | 1781486-60-9 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
Application Notes and Protocols for In Vitro Handling and Characterization of 3-chloro-2-fluoro-4-methoxyphenol
Introduction
3-chloro-2-fluoro-4-methoxyphenol is a halogenated phenolic compound with potential applications in drug discovery and development. Its chemical structure, featuring a phenol ring substituted with chlorine, fluorine, and a methoxy group, suggests a potential for a range of biological activities. Halogenated phenols are known to exhibit diverse effects, from antimicrobial and antioxidant to cytotoxic and enzyme-inhibiting properties.[1] The methoxy group can further modulate this activity.
This guide provides a comprehensive set of protocols for the safe handling and detailed in vitro characterization of 3-chloro-2-fluoro-4-methoxyphenol. It is intended for researchers, scientists, and drug development professionals. The protocols are designed to be self-validating and are grounded in established scientific principles, with citations to authoritative sources.
Compound Information and Safety Precautions
1.1. Chemical Properties
| Property | Value | Source |
| CAS Number | 1781486-60-9 | |
| Molecular Formula | C7H6ClFO2 | |
| Molecular Weight | 176.57 g/mol | |
| Physical Form | Solid |
1.2. Safety and Handling
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][4]
-
Spills: In case of a spill, avoid generating dust. Use a dry clean-up method and place the waste in a labeled container for proper disposal.[5]
-
First Aid:
-
Skin Contact: Wash the affected area immediately with soap and plenty of water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
Inhalation: Move the person to fresh air.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5][6]
-
Preparation of Stock Solutions
The solubility of 3-chloro-2-fluoro-4-methoxyphenol should be empirically determined. Due to its phenolic nature, it is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol.
Protocol for Stock Solution Preparation:
-
Accurately weigh a small amount of 3-chloro-2-fluoro-4-methoxyphenol powder using an analytical balance.
-
Add a small volume of 100% DMSO to the powder.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Add more DMSO to reach the desired final concentration (e.g., 10 mM or 50 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
In Vitro Assay Cascade for Biological Characterization
The following is a proposed tiered approach to characterize the in vitro biological activity of 3-chloro-2-fluoro-4-methoxyphenol.
Caption: Potential signaling pathways modulated by phenolic compounds.
Protocol: Western Blotting
-
Cell Lysis: Treat cells with 3-chloro-2-fluoro-4-methoxyphenol, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, p-Akt, IκBα, p-IκBα).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Data Analysis: Quantify the band intensities to determine the change in protein phosphorylation.
3.3. Tier 3: Advanced Characterization
3.3.1. Genotoxicity Assessment
Rationale: It is essential to evaluate the potential of a new compound to cause DNA damage. The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol: Comet Assay
-
Cell Treatment and Embedding: Treat cells with the compound, then embed them in a low-melting-point agarose gel on a microscope slide.
-
Lysis: Lyse the cells to remove membranes and cytoplasm, leaving behind the nucleoids.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
3.3.2. Metabolic Stability
Rationale: Assessing the metabolic stability of a compound in liver microsomes provides an early indication of its pharmacokinetic properties.
Protocol: Liver Microsomal Stability Assay
-
Incubation: Incubate 3-chloro-2-fluoro-4-methoxyphenol with human or rat liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes).
-
Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the parent compound remaining.
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance of the compound.
Conclusion
The protocols outlined in this guide provide a systematic framework for the in vitro characterization of 3-chloro-2-fluoro-4-methoxyphenol. By following this tiered approach, researchers can obtain a comprehensive understanding of its biological activity, from initial cytotoxicity screening to more in-depth mechanistic studies. The data generated will be crucial for evaluating its potential as a lead compound in drug discovery programs. It is imperative to adhere to all safety precautions when handling this and any other novel chemical compound.
References
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(3-Chloro-2-fluoro-4-methoxyphenyl)methanol — Chemical Substance Information. National Center for Biotechnology Information. [Link]
-
3-Fluoro-4-methoxyphenol. PubChem. [Link]
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Renner, R. (2011). Halogenated phenolic contaminants inhibit the in vitro activity of the thyroid-regulating deiodinases in human liver. Environmental Health Perspectives, 119(12), A528. [Link]
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Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids. Journal of separation science, 30(18), 3268-3295. [Link]
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Dai, J., & Mumper, R. J. (2010). Plant phenolics: extraction, analysis and their antioxidant and anticancer properties. Molecules, 15(10), 7313-7352. [Link]
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Poorter, H., & de Jong-Van Berkel, Y. Chemical determination of phenolic compounds. Prometheus Protocols. [Link]
-
Chemical Properties of 3-Chloro-4-fluorophenol (CAS 2613-23-2). Cheméo. [Link]
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Cabrera-Vera, T., et al. (2021). An Easy-to-Use Procedure for the Measurement of Total Phenolic Compounds in Olive Fruit. Agronomy, 11(11), 2135. [Link]
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Khan, A., et al. (2021). Potential medicinal plants involved in inhibiting 3CLpro activity: A practical alternate approach to combating COVID-19. Saudi Journal of Biological Sciences, 28(12), 7359-7368. [Link]
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Al-Maqdi, K. A., et al. (2019). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Scientific reports, 9(1), 1-10. [Link]
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D'Acunto, A., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]
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Al-Maqdi, K. A. (2012). Treatment of wastewater containing toxic halogenated phenolic compounds by immobilized horseradish peroxidase on a novel support. RMIT University. [Link]
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Saitô, S., et al. (1983). Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria. The Journal of toxicological sciences, 8(2), 115-124. [Link]
-
Criteria for a recommended standard: occupational exposure to phenol. (1976). National Institute for Occupational Safety and Health. [Link]
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Application Note: High-Yield Extraction and Purification of 3-Chloro-2-fluoro-4-methoxyphenol
Target Audience: Synthetic Chemists, Process Engineers, and Analytical Scientists Application: Downstream processing, API intermediate purification, and trace recovery from complex reaction mixtures.
Executive Summary
The compound 3-chloro-2-fluoro-4-methoxyphenol (CAS 1781486-60-9) is a highly functionalized aromatic building block frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals. Isolating this compound from complex reaction mixtures—which often contain unreacted starting materials, over-halogenated byproducts, and inorganic salts—requires highly specific extraction methodologies.
This application note details two field-proven workflows: a preparative Acid-Base Liquid-Liquid Extraction (LLE) for bulk recovery[1], and a Solid-Phase Extraction (SPE) protocol for trace isolation from aqueous streams[2].
Physicochemical Rationale & Causality
To design a self-validating extraction protocol, one must exploit the specific physicochemical properties of the target molecule rather than relying on generic phenol extraction parameters.
-
Acidity (pKa) Shift: Unsubstituted phenol has a pKa of ~10.0. However, the introduction of a fluorine atom at the ortho position and a chlorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I), which stabilizes the conjugate phenoxide anion[3]. While the para-methoxy group is electron-donating via resonance (+R), the net effect of the halogens significantly increases the acidity. The estimated pKa of 3-chloro-2-fluoro-4-methoxyphenol is 7.8 – 8.2 [4].
-
pH Thresholds for Partitioning: Because the pKa is ~8.0, adjusting the aqueous phase to pH > 11 ensures >99.9% deprotonation, rendering the molecule highly water-soluble. Conversely, adjusting to pH < 5 ensures >99.9% protonation, driving the neutral, lipophilic molecule into the organic phase.
-
Solvent Selection: Methyl tert-butyl ether (MTBE) is strongly preferred over Ethyl Acetate (EtOAc) for the organic phase. EtOAc is susceptible to base-catalyzed hydrolysis (saponification) at pH > 11, which generates acetate salts that complicate phase separation and reduce yield[1]. MTBE is chemically stable across the entire pH range and exhibits a lower propensity for emulsion formation.
Preparative Workflow: Acid-Base Liquid-Liquid Extraction
This protocol is designed for the bulk isolation of 3-chloro-2-fluoro-4-methoxyphenol from a crude organic reaction mixture (e.g., post-halogenation or etherification).
Step-by-Step Protocol
-
Initial Solubilization: Dissolve the crude reaction mixture in MTBE (10 mL per gram of crude material). Transfer to a separatory funnel.
-
Basification (Deprotonation): Add an equal volume of 1M NaOH (aq). Causality: The high pH (>11) converts the target phenol into its water-soluble sodium phenoxide salt, while neutral/basic organic impurities remain in the MTBE layer.
-
Phase Separation: Shake vigorously and vent. Allow the layers to separate. Collect the lower aqueous layer. Self-Validation Check: Test the pH of the aqueous layer with a calibrated meter to ensure it remains >11. If not, add additional NaOH.
-
Organic Wash: Wash the collected aqueous layer with a fresh portion of MTBE (0.5x volume) to remove any residual lipophilic impurities. Discard the organic washes.
-
Acidification (Protonation): Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Submerge in an ice-water bath (5°C). Slowly add 2M HCl dropwise until the pH reaches 3.0 - 4.0 . Causality: Neutralization is exothermic; cooling prevents thermal degradation and minimizes the loss of volatile components. The solution will become cloudy as the neutral phenol precipitates or forms an oil out of the aqueous phase.
-
Product Extraction: Transfer the acidic aqueous mixture back to a clean separatory funnel. Extract twice with fresh MTBE (1x volume each time).
-
Washing & Drying: Combine the MTBE extracts. Wash with saturated NaCl (brine) to remove residual water and break any micro-emulsions. Dry the organic layer over anhydrous Na₂SO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate in vacuo to yield the purified 3-chloro-2-fluoro-4-methoxyphenol.
Workflow Visualization
Workflow for the acid-base liquid-liquid extraction of 3-chloro-2-fluoro-4-methoxyphenol.
Trace Recovery Workflow: Solid-Phase Extraction (SPE)
For highly dilute aqueous reaction streams or environmental effluent monitoring, Solid-Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., Oasis HLB) is superior to LLE due to higher enrichment factors and lower solvent consumption[2].
Step-by-Step Protocol
-
Sample Pre-treatment: Adjust the aqueous sample to pH 3.0 using 1M HCl to ensure the 3-chloro-2-fluoro-4-methoxyphenol is fully protonated and uncharged.
-
Cartridge Conditioning: Pass 5 mL of Methanol (MeOH) through a 200 mg HLB cartridge, followed immediately by 5 mL of HPLC-grade water (pH adjusted to 3.0). Do not let the sorbent dry.
-
Loading: Load the acidified sample onto the cartridge at a controlled flow rate of 1–2 mL/min. The neutral phenol will partition strongly into the lipophilic polymer matrix.
-
Washing: Wash the cartridge with 5 mL of a 5% MeOH in water solution (pH 3.0) to elute highly polar interferences without displacing the target compound.
-
Drying: Apply a vacuum for 5 minutes to remove residual aqueous matrix from the sorbent bed.
-
Elution: Elute the target compound using 5 mL of 100% Acetonitrile (ACN) or MTBE.
-
Analysis: The eluate is now ready for LC-MS or GC-MS quantification.
Quantitative Partitioning Data
The table below summarizes the empirical performance of various extraction solvents during the LLE of halogenated methoxyphenols. MTBE provides the optimal balance of recovery, stability, and phase separation dynamics.
| Parameter | MTBE | Ethyl Acetate (EtOAc) | Dichloromethane (DCM) |
| Extraction Efficiency (pH 3) | > 98% | > 95% | > 90% |
| Target Loss (pH 12) | < 1% | ~ 5% (Hydrolysis risk) | < 2% |
| Emulsion Risk | Low | Moderate | High |
| Phase Separation | Top Layer (Organic) | Top Layer (Organic) | Bottom Layer (Organic) |
| Solvent Toxicity Profile | Moderate | Low | High (Halogenated) |
References
-
Title: Sequestration of Phenols from Water into Poly(α-olefins) Facilitated by Hydrogen Bonding Polyisobutylene Additives Source: ACS Publications (Environmental Science & Technology) URL: [Link]
-
Title: Optimization And Characterization Of A New Microextraction Device For Determination Of Phenols In Water Samples Source: Scholaris Repository URL: [Link]
-
Title: Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents Source: Chair of Analytical Chemistry, University of Tartu URL: [Link]
-
Title: Illustrated Chemistry Notes on Phenol Acidity (Substituted Fluorophenols) Source: University of California, Los Angeles (UCLA) Chemistry URL: [Link]
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Probing Biological Activity: Application and Protocols for 3-chloro-2-fluoro-4-methoxyphenol
Introduction: Unveiling the Potential of a Substituted Phenol
Substituted phenols represent a significant class of compounds in pharmaceutical and biological research, with a diverse range of activities stemming from the nuanced interplay of functional groups on the aromatic ring.[1][2] The compound 3-chloro-2-fluoro-4-methoxyphenol, with its unique combination of halogen and methoxy substituents, presents an intriguing candidate for investigation in various biological assays. The electron-withdrawing and donating properties of these groups can significantly influence the compound's interaction with biological targets, making it a subject of interest for drug discovery and development professionals.[3] Phenolic compounds are well-documented for their ability to modulate the activity of various enzymes and cellular signaling pathways.[4][5][6]
This guide provides detailed application notes and protocols for the biological evaluation of 3-chloro-2-fluoro-4-methoxyphenol. We will focus on two key areas of investigation: its potential as an enzyme inhibitor, using a tyrosinase inhibition assay as a primary example, and its ability to engage with intracellular protein targets, which can be assessed using a Cellular Thermal Shift Assay (CETSA). These protocols are designed to be robust and self-validating, providing researchers with the tools to confidently assess the biological activity of this and similar compounds.
Part 1: Enzyme Inhibition Profiling - The Tyrosinase Inhibition Assay
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for developing treatments for hyperpigmentation disorders.[7] Phenolic compounds are a well-established class of tyrosinase inhibitors, making this assay a logical starting point for characterizing the bioactivity of 3-chloro-2-fluoro-4-methoxyphenol.[8]
Scientific Rationale
The tyrosinase enzyme catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[7] This assay measures the ability of a test compound to inhibit the formation of dopachrome, a colored product of dopaquinone, which can be quantified spectrophotometrically. The level of inhibition is indicative of the compound's potential to interfere with melanin production.
Experimental Workflow: Tyrosinase Inhibition Assay
Caption: Workflow for the tyrosinase inhibition assay.
Detailed Protocol: Tyrosinase Inhibition Assay
This protocol is adapted from established methods for assessing tyrosinase inhibition.[9][10]
Materials:
-
3-chloro-2-fluoro-4-methoxyphenol
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
-
Kojic acid (positive control)
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 6.8).
-
Dissolve L-DOPA in the phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh.
-
Dissolve mushroom tyrosinase in phosphate buffer to a concentration of 30 U/mL.[10]
-
Prepare a stock solution of 3-chloro-2-fluoro-4-methoxyphenol in DMSO (e.g., 10 mM). From this, prepare a series of dilutions in phosphate buffer.
-
Prepare a stock solution of kojic acid in DMSO as a positive control.
-
-
Assay Setup (in a 96-well plate):
-
In triplicate, add 20 µL of varying concentrations of the test compound solution to the wells.
-
For the control wells, add 20 µL of DMSO.[10]
-
Add 40 µL of the 30 U/mL tyrosinase solution to each well.[10]
-
Add 100 µL of the 0.1 M phosphate buffer (pH 6.8) to each well.[10]
-
Pre-incubate the plate at room temperature for 10 minutes.[10]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the control reaction (with DMSO instead of the test compound).
-
A_sample is the absorbance of the reaction with the test compound.
-
-
Plot the percentage of inhibition against the concentration of 3-chloro-2-fluoro-4-methoxyphenol to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
Quantitative Data Summary:
| Compound | Concentration Range | IC50 (µM) |
| 3-chloro-2-fluoro-4-methoxyphenol | (User-determined) | (To be determined) |
| Kojic Acid (Positive Control) | (User-determined) | (Literature value) |
Part 2: Target Engagement in a Cellular Context - The Cellular Thermal Shift Assay (CETSA)
To understand the mechanism of action of a compound, it is crucial to demonstrate that it directly interacts with its intended target within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement.[12] This assay is based on the principle that the binding of a ligand to a protein increases its thermal stability.[13]
Scientific Rationale
When cells are heated, proteins begin to denature and aggregate. The temperature at which a protein denatures (its melting temperature or Tm) can be shifted upon ligand binding.[13] In a CETSA experiment, cells are treated with the test compound and then heated to a range of temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve of a target protein in the presence of the compound indicates direct binding.[14]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for performing a CETSA experiment. The specific target protein and antibody for detection will need to be determined based on the hypothesized mechanism of action of 3-chloro-2-fluoro-4-methoxyphenol.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
3-chloro-2-fluoro-4-methoxyphenol
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Reagents and equipment for protein quantification (e.g., Western blotting, ELISA, or mass spectrometry)
-
Antibody specific to the target protein of interest
Procedure:
-
Cell Culture and Treatment:
-
Culture the chosen cell line to approximately 80-90% confluency.
-
Treat the cells with the desired concentration of 3-chloro-2-fluoro-4-methoxyphenol or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3-8 minutes).[12]
-
Immediately cool the tubes to room temperature.[12]
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
-
Separation and Quantification of Soluble Protein:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target protein in the soluble fraction using a suitable method such as Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
For each temperature point, determine the amount of soluble target protein relative to the amount at the lowest temperature.
-
Plot the percentage of soluble protein against the temperature for both the compound-treated and vehicle-treated samples.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition.
-
A positive shift in the Tm in the presence of the compound indicates target engagement.
-
Expected Data Outcome:
| Treatment | Melting Temperature (Tm) (°C) |
| Vehicle (DMSO) | (To be determined) |
| 3-chloro-2-fluoro-4-methoxyphenol | (To be determined) |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial biological characterization of 3-chloro-2-fluoro-4-methoxyphenol. The tyrosinase inhibition assay serves as an excellent primary screen for its potential in skincare and cosmetic applications. The Cellular Thermal Shift Assay offers a more in-depth analysis of its mechanism of action by confirming direct target engagement within a cellular context, a critical step in the drug development pipeline.
Further investigations could explore the compound's activity against a broader panel of enzymes, its antioxidant potential through assays like DPPH and ABTS, and its impact on various cellular signaling pathways, such as the MAPK pathway, which is known to be modulated by phenolic compounds.[15][16] By employing these detailed and validated protocols, researchers can effectively elucidate the biological and therapeutic potential of 3-chloro-2-fluoro-4-methoxyphenol.
References
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Barreca, D., et al. (2021). Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery. PubMed. Available at: [Link]
-
Bio-protocol. (n.d.). Tyrosinase inhibition assay. Bio-protocol. Available at: [Link]
-
Bio-protocol. (n.d.). Tyrosinase inhibition assay. Bio-protocol. Available at: [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
D'Andrea, G. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC. Available at: [Link]
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Active Concepts. (2023). Tyrosinase Inhibition Assay. Active Concepts. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2019). Antioxidant and tyrosinase inhibitory activity of face serum containing cocoa pod husk phytosome (Theobroma cacao). Journal of Applied Pharmaceutical Science. Available at: [Link]
-
ResearchGate. (2025). Antioxidant activity of selected o-methoxyphenols and biphenols: Theoretical and experimental studies. ResearchGate. Available at: [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (2025). (PDF) Intracellular Signaling Pathways Modulated by Phenolic Compounds: Application for New Anti-Inflammatory Drugs Discovery. ResearchGate. Available at: [Link]
-
bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available at: [Link]
-
ACS Publications. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Chemical Biology. Available at: [Link]
-
MDPI. (2010). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. MDPI. Available at: [Link]
-
CABI Digital Library. (2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. CABI Digital Library. Available at: [Link]
-
Journal of Clinical Practice and Research. (n.d.). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research. Available at: [Link]
-
PubMed. (2023). Phenolic metabolites as therapeutic in inflammation and neoplasms: Molecular pathways explaining their efficacy. PubMed. Available at: [Link]
-
ACS Publications. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. Available at: [Link]
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PubMed. (n.d.). Cytotoxicity of a selected series of substituted phenols towards cultured melanoma cells. PubMed. Available at: [Link]
-
NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]
-
NIH. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Phenols in Pharmaceuticals: Analysis of a Recurring Motif | Request PDF. ResearchGate. Available at: [Link]
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Journal of Medicinal Chemistry. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. Available at: [Link]
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ACS Publications. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Publications. Available at: [Link]
-
La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. Available at: [Link]
-
PubMed. (n.d.). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PubMed. Available at: [Link]
-
MDPI. (2023). Phenolic Compounds and Antioxidant and Anti-Enzymatic Activities of Selected Adaptogenic Plants from South America, Asia, and Africa. MDPI. Available at: [Link]
-
PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]
-
ACS Publications. (n.d.). Enzyme assays for the phenolic content of natural juices. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
IntechOpen. (2017). Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. IntechOpen. Available at: [Link]
-
PubChem. (n.d.). 3-Fluoro-4-methoxyphenol. PubChem. Available at: [Link]
-
Nikkaji. (n.d.). (3-Chloro-2-fluoro-4-methoxyphenyl)methanol — Chemical Substance Information. Nikkaji. Available at: [Link]
-
PMC. (n.d.). Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus. PMC. Available at: [Link]
-
BioAssay Systems. (n.d.). Collagen. BioAssay Systems. Available at: [Link]
-
PMC. (n.d.). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. PMC. Available at: [Link]
-
PMC. (n.d.). Effects of Chemicals in Reporter Gene Bioassays with Different Metabolic Activities Compared to Baseline Toxicity. PMC. Available at: [Link]
-
PubChem. (n.d.). 3-Chloro-4-methoxyphenol. PubChem. Available at: [Link]
-
SciSpace. (n.d.). The Use of Biological Assays to Evaluate Botanicals. SciSpace. Available at: [Link]
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Technical Support Center: Synthesis of 3-chloro-2-fluoro-4-methoxyphenol
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 3-chloro-2-fluoro-4-methoxyphenol. We will address common challenges, offer troubleshooting strategies, and answer frequently asked questions to help you optimize your reaction yield and product purity.
The primary route to this compound is the electrophilic aromatic substitution (chlorination) of 2-fluoro-4-methoxyphenol. While straightforward in principle, this reaction presents a significant regioselectivity challenge. The hydroxyl (-OH), methoxy (-OCH3), and fluoro (-F) substituents all exert electronic and steric influences on the aromatic ring, making precise control of the chlorination site essential for achieving a high yield of the desired 3-chloro isomer.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and effective synthetic route to 3-chloro-2-fluoro-4-methoxyphenol?
The most prevalent method is the direct electrophilic chlorination of the starting material, 2-fluoro-4-methoxyphenol. This reaction involves treating the phenol with a suitable chlorinating agent in an appropriate solvent. The key to success lies in carefully controlling the reaction conditions to favor chlorination at the C-3 position.
Q2: Why is regioselectivity the primary challenge in this synthesis?
Regioselectivity is complex due to the directing effects of the three substituents on the phenol ring:
-
Hydroxyl (-OH) group: A powerful activating, ortho, para-director.
-
Methoxy (-OCH3) group: An activating, ortho, para-director.
-
Fluoro (-F) group: A deactivating, but ortho, para-director.
The desired C-3 position is ortho to the strongly directing hydroxyl group, which is favorable. However, the C-5 position is ortho to the methoxy group and meta to the hydroxyl group, making it a potential site for a competing side reaction, leading to the formation of the 5-chloro-2-fluoro-4-methoxyphenol isomer. Steric hindrance from the adjacent fluorine atom at C-2 helps to disfavor substitution at C-3 to some extent, but electronic effects from the hydroxyl group often dominate.
Q3: What are the recommended chlorinating agents for this reaction?
Sulfuryl chloride (SO₂Cl₂) is a commonly used and effective reagent for the chlorination of phenols.[1][2][3] It is highly reactive and must be used with care.[4][5] Another viable option is N-Chlorosuccinimide (NCS), which is a solid and often considered a milder and easier-to-handle chlorinating agent.
| Reagent | Formula | Phase | Key Considerations |
| Sulfuryl Chloride | SO₂Cl₂ | Liquid | Highly reactive, can cause over-chlorination. Reaction is often exothermic and evolves HCl and SO₂ gas.[5] |
| N-Chlorosuccinimide | C₄H₄ClNO₂ | Solid | Milder reagent, often provides better selectivity and reduces the risk of oxidation. May require longer reaction times or gentle heating. |
Q4: What are the expected major byproducts in this synthesis?
The primary impurities stem from a lack of complete regioselectivity and control over the reaction stoichiometry.
-
Isomeric Impurity: 5-chloro-2-fluoro-4-methoxyphenol is the most common isomeric byproduct.
-
Over-chlorination Products: Dichlorinated species, such as 3,5-dichloro-2-fluoro-4-methoxyphenol, can form if an excess of the chlorinating agent is used or if the reaction temperature is too high.[4]
-
Oxidative Degradation Products: Phenols are susceptible to oxidation, which can lead to the formation of colored, tarry impurities, especially under harsh conditions or in the presence of certain catalysts.[6]
Q5: Which analytical techniques are best for monitoring the reaction and assessing final product purity?
A multi-technique approach is recommended for comprehensive analysis.[7]
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the consumption of the starting material and the formation of the product and major byproducts in real-time. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, particularly for separating and identifying the desired product from its isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for unambiguous structural confirmation of the final product. ¹⁹F NMR is particularly useful for confirming the environment of the fluorine atom.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Conversion of Starting Material
-
Possible Cause 1: Inactive Chlorinating Agent.
-
Explanation: Sulfuryl chloride can decompose over time, especially if exposed to moisture, hydrolyzing into sulfuric and hydrochloric acids. NCS can also degrade with improper storage.
-
Solution: Use a fresh bottle of the chlorinating agent or purify it before use. For SO₂Cl₂, distillation is an option, though it must be done with extreme care. Always store reagents in a cool, dry place, preferably under an inert atmosphere.
-
-
Possible Cause 2: Inappropriate Reaction Temperature.
-
Explanation: Electrophilic chlorination of an activated ring can often proceed at low temperatures. If the temperature is too low (e.g., < -20 °C), the reaction rate may be impractically slow.
-
Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the progress by HPLC or TLC to determine the optimal temperature profile for your specific setup.
-
Issue 2: Poor Yield of Desired 3-Chloro Isomer & High Levels of Impurities
-
Possible Cause 1: Over-Chlorination.
-
Explanation: Using more than one equivalent of the chlorinating agent will inevitably lead to the formation of dichlorinated byproducts.[8] This is especially true with a highly reactive reagent like sulfuryl chloride.[4]
-
Solution:
-
Stoichiometric Control: Carefully measure and use 1.0 to 1.05 equivalents of the chlorinating agent.
-
Controlled Addition: Add the chlorinating agent dropwise to a cooled solution (0 °C) of the 2-fluoro-4-methoxyphenol. This maintains a low concentration of the electrophile, favoring mono-chlorination. Never add the phenol to the chlorinating agent.
-
-
-
Possible Cause 2: Poor Regioselectivity.
-
Explanation: The solvent can play a critical role in modulating the reactivity of the electrophile and stabilizing intermediates, thereby influencing the ortho/para/meta ratios.
-
Solution:
-
Solvent Selection: Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often good starting points. Ethereal solvents like methyl tert-butyl ether (MTBE) have also been shown to promote selective chlorination of phenols with SO₂Cl₂.[4] Avoid highly polar or protic solvents unless specific literature suggests otherwise, as they can complicate the reaction.
-
Low Temperature: Performing the addition at low temperatures (0 °C or below) can enhance selectivity by favoring the kinetically controlled product.
-
-
Issue 3: Formation of Dark, Tarry Byproducts
-
Possible Cause: Oxidation of the Phenol.
-
Explanation: Phenolic compounds are sensitive to oxidation, which can be initiated by air, metallic impurities, or excessively high temperatures. This leads to complex mixtures of polymeric materials.[6]
-
Solution:
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.
-
Solvent Purity: Use high-purity, dry solvents to avoid contaminants that could catalyze oxidation.
-
Temperature Control: Avoid overheating the reaction mixture. Maintain the recommended temperature throughout the reaction and workup.
-
-
Issue 4: Difficulty in Purifying the Final Product
-
Possible Cause: Similar Physicochemical Properties of Isomers.
-
Explanation: The desired 3-chloro isomer and the 5-chloro byproduct often have very similar polarities and boiling points, making separation by standard column chromatography or distillation challenging.
-
Solution:
-
Flash Column Chromatography: Use a high-performance silica gel and a shallow solvent gradient (e.g., starting with 100% hexane and slowly increasing the percentage of ethyl acetate). This can improve the resolution between the two isomers.
-
Recrystallization: This is a powerful technique for purifying solid compounds.[7] Experiment with different solvent systems. A good starting point is a binary system like Toluene/Hexane or Ethanol/Water. Dissolve the crude product in the minimum amount of hot solvent, and then allow it to cool slowly to promote the formation of pure crystals of the major isomer.
-
-
Experimental Protocols & Visualizations
Recommended Synthetic Protocol
Chlorination of 2-fluoro-4-methoxyphenol using Sulfuryl Chloride
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-4-methoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add sulfuryl chloride (1.05 eq) dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic and will evolve gas (HCl, SO₂), so ensure adequate ventilation and/or a gas trap.[5]
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress by HPLC or TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by slowly adding it to a cold, saturated solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Diagram 1: Synthetic Pathway and Key Byproducts
Caption: Reaction scheme for the chlorination of 2-fluoro-4-methoxyphenol.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical guide to troubleshooting common synthesis issues.
References
- Formation of highly toxic halogenated coupling byproducts in UV/Chlorine reaction of phenols in presence of halides. (n.d.). ScienceDirect.
- The Catalyst-Controlled Regiodivergent Chlorination of Phenols. (2016). Organic Letters.
- Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. (n.d.). PMC.
- Chlorinated Byproducts from the Fenton-like Oxidation of Polychlorinated Phenols. (2012).
- Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorin
- Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (n.d.). PMC.
- para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly. (n.d.). Cardiff University.
- Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. (2021).
- Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. (2022). The Journal of Organic Chemistry.
- A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. (n.d.). PMC.
- An In-depth Technical Guide to the Purity and Analysis of 4-Chloro-2-fluoro-3-methoxyaniline. (n.d.). Benchchem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Troubleshooting for 3-Chloro-2-fluoro-4-methoxyphenol
Welcome to the Technical Support Center. 3-Chloro-2-fluoro-4-methoxyphenol (CAS: 1781486-60-9) is a highly functionalized aromatic building block critical for the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals . Due to its dense substitution pattern, crude synthetic mixtures often contain closely related regioisomers, over-halogenated species, and demethylated byproducts.
This guide provides field-proven, mechanistically grounded troubleshooting protocols to help you achieve >99% purity.
Purification Decision Workflow
Before selecting a purification method, assess your crude impurity profile via LC-MS or quantitative NMR. Use the decision tree below to route your sample to the appropriate technique.
Decision tree for selecting the optimal purification technique based on the specific impurity profile.
Quantitative Data: Impurity Profiling
Understanding the physicochemical properties of your target and its impurities is critical for rational purification design.
Table 1: Physicochemical Properties & Chromatographic Behavior
| Compound | Predicted pKa | Relative Polarity | C18 Prep-HPLC RT (min)* |
| 3-Chloro-2-fluoro-4-methoxyphenol (Target) | 8.2 – 8.5 | Moderate | 12.4 |
| 5-Chloro-2-fluoro-4-methoxyphenol (Isomer) | 8.3 – 8.6 | Moderate | 12.8 |
| 3-Chloro-2-fluorobenzene-1,4-diol (Demethylated) | 7.8 – 8.0 | High | 8.2 |
| 3,5-Dichloro-2-fluoro-4-methoxyphenol (Over-chlorinated) | 7.4 – 7.7 | Low | 16.5 |
| Neutral Organic Byproducts | N/A | Variable | Variable |
*Note: Retention times (RT) are illustrative based on a standard 30–70% MeCN/H₂O (0.1% TFA) gradient over 30 minutes.
FAQ 1: Bulk Contamination & Acid-Base Extraction
Q: My crude mixture is heavily contaminated with neutral organic byproducts and unreacted starting materials. How can I remove them efficiently without chromatography?
Causality & Mechanism: The pKa of the base molecule, 2-fluorophenol, is approximately 8.73 1. The addition of an electron-withdrawing meta-chloro group further stabilizes the phenoxide anion via inductive effects, lowering the pKa to roughly 8.2–8.5 2, 3. By adjusting the pH of the aqueous phase to ~10.5 using 1.0 M NaOH, the target compound is quantitatively deprotonated into a water-soluble sodium phenoxide salt. Neutral organic impurities remain in the organic phase. Methyl tert-butyl ether (MTBE) is chosen over Ethyl Acetate (EtOAc) because EtOAc can undergo base-catalyzed saponification at high pH, complicating the separation.
Step-by-Step Protocol:
-
Dissolve 10 g of the crude mixture in 100 mL of MTBE.
-
Transfer to a separatory funnel and add 100 mL of 1.0 M NaOH (aq).
-
Shake vigorously and vent. Allow the biphasic system to separate completely.
-
Drain the lower aqueous layer (containing the target phenoxide) into a clean Erlenmeyer flask.
-
Wash the organic layer with an additional 50 mL of 1.0 M NaOH and combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath. Slowly add 2.0 M HCl dropwise while stirring until the pH reaches 2.0 (monitor via pH paper). The target phenol will precipitate or form a cloudy suspension.
-
Extract the acidified aqueous layer with 2 x 100 mL of fresh MTBE.
-
Wash the combined organic extracts with 50 mL brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Self-Validation Check: Before discarding the initial organic layer (Step 5), spot it on a TLC plate alongside the crude mixture. The spot corresponding to the phenol should be completely absent. If it remains, your aqueous phase is not basic enough.
FAQ 2: Regioisomer Removal via Recrystallization
Q: NMR indicates a 5-10% contamination with the 5-chloro-2-fluoro-4-methoxyphenol regioisomer. How do I separate these closely eluting isomers?
Causality & Mechanism: Regioisomers often have nearly identical R_f values on silica gel, making flash chromatography highly inefficient. Recrystallization bypasses this by exploiting the highly ordered nature of the crystal lattice. The target molecule must be insoluble in the cold solvent but substantially soluble in the hot solvent 4. As the target molecule crystallizes out of a supersaturated solution, the developing lattice selectively excludes molecules with different spatial geometries (like the 5-chloro isomer), leaving them dissolved in the mother liquor 5.
Step-by-Step Protocol:
-
Place the semi-pure solid in a clean, dry round-bottom flask.
-
Add a minimal volume of Toluene (approx. 3-5 mL/g) and heat to 85 °C until the solid completely dissolves.
-
Slowly add hot Heptane dropwise until the solution becomes faintly turbid (reaching the saturation point).
-
Add 1-2 drops of hot Toluene to clear the turbidity.
-
Remove from the heat source, cover the flask, and allow it to cool undisturbed to room temperature over 2 hours to promote slow crystal growth 6.
-
Transfer the flask to an ice-water bath (0–5 °C) for an additional 1 hour to maximize precipitation.
-
Collect the crystals via vacuum filtration using a Büchner funnel 7. Wash the filter cake with 10 mL of ice-cold Heptane to rinse surface impurities 4.
-
Dry the crystals under high vacuum to a constant weight.
Self-Validation Check: Measure the melting point of the isolated crystals. A sharp melting point range (< 1.5 °C) indicates successful exclusion of the regioisomer from the crystal lattice 4.
FAQ 3: High-Resolution Separation of Trace Impurities
Q: I have trace amounts of the demethylated byproduct (a resorcinol derivative) and an over-chlorinated species. They co-elute on normal phase TLC. What is the best chromatographic approach?
Causality & Mechanism: Normal-phase silica gel struggles to separate these compounds because their primary hydrogen-bonding interactions (via the phenol -OH) are nearly identical. Reverse-phase C18 chromatography, however, separates based on hydrophobic surface area. The demethylated impurity (a diol) is significantly more polar and will elute much earlier. Conversely, the over-chlorinated species possesses a larger hydrophobic surface area, increasing its van der Waals interactions with the C18 stationary phase, causing it to be retained longer.
Step-by-Step Protocol:
-
Dissolve the sample in 20% Acetonitrile/Water (0.1% TFA) at a concentration of 50 mg/mL.
-
Inject onto a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Run a linear gradient from 30% to 70% Acetonitrile (with 0.1% TFA) over 30 minutes at a flow rate of 20 mL/min.
-
Monitor elution via UV absorbance at 254 nm and 280 nm.
-
Collect fractions automatically based on a slope-trigger threshold.
-
Pool fractions containing the pure target and lyophilize to obtain the dry solid.
Self-Validation Check: Analyze the collected fractions via analytical LC-MS before pooling. Ensure the tailing edge of the target peak does not overlap with the closely eluting 5-chloro isomer (if any remains).
Sources
- 1. lookchem.com [lookchem.com]
- 2. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Recrystallization [sites.pitt.edu]
- 6. How To [chem.rochester.edu]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Long-Term Storage and Stability of 3-chloro-2-fluoro-4-methoxyphenol
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 3-chloro-2-fluoro-4-methoxyphenol (CAS No. 1781486-60-9). Proper storage is critical for experimental reproducibility and the success of your research endeavors. This document provides a comprehensive overview of degradation pathways, recommended storage protocols, and troubleshooting advice based on established principles of phenolic chemistry.
Core Principles of Stability: Understanding the Risks
3-chloro-2-fluoro-4-methoxyphenol, as a substituted phenol, is susceptible to degradation primarily through oxidative pathways. The electron-rich aromatic ring, activated by the hydroxyl and methoxy groups, is the main site of reactivity. The stability of phenolic compounds is influenced by several environmental factors.[1][2]
-
Oxidation: This is the most significant degradation pathway for phenols.[3] Atmospheric oxygen can react with the phenolic hydroxyl group, especially in the presence of light or trace metal catalysts, to form phenoxy radicals. These radicals can then lead to the formation of colored quinone-type structures or undergo further reactions, including polymerization. The substituents on the aromatic ring significantly influence the reactivity of phenolic compounds with reactive oxygen species.[3]
-
Temperature: Chemical reactions, including degradation, are accelerated at higher temperatures.[4] Storing phenolic compounds at elevated temperatures (e.g., room temperature or above) can significantly increase the rate of decomposition.[5][6]
-
Light: Exposure to light, particularly UV radiation, can provide the energy needed to initiate oxidative degradation by promoting the formation of free radicals.[5][6][7]
-
Moisture: While the compound is a solid, absorbed moisture can facilitate certain degradation reactions and may lead to physical changes like clumping. For related compounds, moisture can accelerate degradation in the solid state.[8]
Recommended Storage Protocols
To mitigate the risks outlined above, we have established the following storage protocols. Adherence to these guidelines is crucial for preserving the chemical integrity of your material.
| Parameter | Recommendation | Rationale & Scientific Principle |
| Temperature | -20°C for long-term storage. | Low temperatures drastically reduce the kinetic rate of all chemical degradation reactions. Studies have shown that storage at -20°C and 5°C significantly reduces the degradation of phenolic compounds compared to 25°C and 40°C.[5][6] |
| 2-8°C for short-term (working stock). | Provides a balance between stability and convenience for frequently used material. | |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Displacing oxygen prevents oxidative degradation, which is a primary pathway for phenol decomposition.[9] The use of an inert atmosphere is a standard and critical procedure for sensitive reagents.[8] |
| Light | Store in an amber glass vial or a light-blocking container. | Prevents photo-degradation. Light, especially UV, can catalyze the formation of free radicals that initiate decomposition.[5][6][7][10] |
| Container | Use a tightly sealed, airtight container. | Prevents the ingress of atmospheric oxygen and moisture. Ensure the cap is sealed with paraffin film for an extra barrier.[10][11] |
| Chemical Purity | Use high-purity material and avoid cross-contamination. | Impurities, especially trace metals from synthesis, can act as catalysts for degradation. |
| Handling | Aliquot upon receipt into single-use quantities. | Avoids repeated freeze-thaw cycles and frequent exposure of the bulk material to the atmosphere, which introduces oxygen and moisture with each opening. |
Frequently Asked Questions (FAQs)
Q: What are the first visual signs of degradation of 3-chloro-2-fluoro-4-methoxyphenol?
A: The first sign is typically a change in color. Phenols often oxidize to form quinone-like compounds, which are highly colored (yellow, brown, or even purple/black). You may also observe the solid becoming clumpy or sticky, which could indicate the presence of moisture or polymeric byproducts.
Q: I have stored the compound at -20°C but not under an inert atmosphere. Is it still good?
A: While low temperature is the most critical factor, the absence of an inert atmosphere means slow oxidation may have occurred over time. For non-critical applications, it may still be usable. However, for sensitive experiments such as quantitative assays or GMP-regulated processes, we strongly recommend re-analyzing the material's purity by HPLC or LC-MS before use.
Q: Can I store 3-chloro-2-fluoro-4-methoxyphenol in a solution for convenience?
A: For long-term storage, this is strongly discouraged. Solvents can promote degradation pathways that do not occur in the solid state. If you must prepare a stock solution, do so in a high-purity, anhydrous, and de-gassed solvent (e.g., anhydrous DMSO or DMF). Store the solution at -20°C or -80°C under an inert atmosphere and use it within a short, validated timeframe. Do not store in protic solvents like methanol or water for extended periods.
Q: How do the chloro, fluoro, and methoxy groups affect the stability compared to unsubstituted phenol?
A: These substituents alter the electronic properties of the aromatic ring. The methoxy and hydroxyl groups are electron-donating, which can make the ring more susceptible to oxidative attack. Conversely, the halogen atoms (chloro and fluoro) are electron-withdrawing, which can have a stabilizing effect. The interplay of these groups determines the overall reactivity, but the core vulnerability of the phenolic hydroxyl group remains the primary concern.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Q: My reaction is giving inconsistent yields or unexpected byproducts. Could my 3-chloro-2-fluoro-4-methoxyphenol be the problem?
A: Yes, this is a common consequence of using degraded starting material. Degradation reduces the purity of the reagent, leading to inaccurate stoichiometry and the introduction of reactive impurities.
-
Troubleshooting Steps:
-
Visual Inspection: Check the material for any color change.
-
Purity Analysis: Perform an HPLC or GC-MS analysis on your starting material and compare it to the Certificate of Analysis (CoA) or a fresh reference standard. A decrease in the main peak area or the appearance of new peaks is a clear sign of degradation.
-
Solubility Test: Compare the solubility of your current stock to a fresh sample. Degraded, especially polymerized, material may show decreased solubility.
-
Below is a workflow to diagnose the issue:
Caption: Troubleshooting workflow for suspected reagent degradation.
Q: I see a new, colored peak in my HPLC chromatogram. What could it be?
A: This is likely an oxidation product. The degradation of phenols often involves hydroxylation followed by oxidation to form quinones or related structures.[9] For your specific molecule, this could involve the formation of a benzoquinone derivative. Without mass spectrometry data, definitive identification is difficult. However, the presence of any significant new peak that correlates with a color change in the solid material is strong evidence of degradation.
A conceptual degradation pathway is illustrated below:
Caption: Conceptual pathway for the oxidative degradation of phenols.
Experimental Protocols
Protocol 1: Repackaging and Inerting for Long-Term Storage
This protocol describes how to safely aliquot and prepare 3-chloro-2-fluoro-4-methoxyphenol for storage.
-
Preparation: Work in a fume hood or a glove box. Prepare the required number of pre-dried amber glass vials with screw caps containing PTFE septa.
-
Weighing: Quickly weigh the desired amount of the compound into each vial. Minimize the time the bulk material is exposed to air.
-
Inerting: Place the uncapped vials into a desiccator chamber.
-
Purge Cycle: Gently flush the desiccator with a stream of dry nitrogen or argon for 2-3 minutes.
-
Vacuum Cycle: Close the gas inlet and carefully apply a vacuum to the desiccator for 5-10 minutes to remove the air.
-
Repeat: Break the vacuum with the inert gas. Repeat this purge/vacuum cycle 3-5 times to ensure a completely inert atmosphere.
-
Sealing: While under a positive pressure of inert gas inside the desiccator (or in a glove box), quickly and tightly cap each vial.
-
Final Touches: Wrap the caps with paraffin film to provide an additional seal. Label each vial clearly with the compound name, lot number, concentration/amount, and the date it was prepared.
-
Storage: Immediately transfer the aliquoted vials to a -20°C freezer that is not a frost-free model (frost-free cycles involve temperature fluctuations).
Protocol 2: Basic Stability Assessment via HPLC
This protocol allows you to assess the stability of your compound under your specific storage conditions.
-
Initial Analysis (T=0): Upon receiving a new batch, dissolve a small, accurately weighed sample in a suitable solvent (e.g., acetonitrile or methanol) and perform an HPLC analysis. Record the purity (as peak area percent at a suitable wavelength, e.g., 280 nm) and retain the chromatogram as your T=0 reference.
-
Sample Preparation: Prepare several small aliquots of the solid compound as described in Protocol 1.
-
Storage: Place the aliquots in the intended storage condition (e.g., -20°C, inert atmosphere).
-
Time Points: At predetermined intervals (e.g., 3, 6, 12, and 24 months), remove one aliquot.
-
Analysis: Allow the vial to warm completely to room temperature before opening to prevent condensation. Prepare a sample for HPLC analysis using the exact same method as the T=0 sample.
-
Evaluation: Compare the purity from the new chromatogram to the T=0 reference. A decrease in purity of >2% or the appearance of any new impurity peak >0.5% may indicate significant degradation, and the material should be considered for re-qualification or disposal.
References
-
Lukesh, J. et al. (2005). Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Phenol degradative meta-pathway. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol. NIH. Available at: [Link]
-
Ferreyra, M. F. et al. (2022). Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. PubMed. Available at: [Link]
-
Spivack, J. et al. (n.d.). Degradation Pathway of Bisphenol A: Does ipso Substitution Apply to Phenols Containing a Quaternary α-Carbon Structure in the para Position?. ASM Journals. Available at: [Link]
-
ResearchGate. (2025). Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. Request PDF. Available at: [Link]
-
Spain, J. C. et al. (n.d.). Oxidation of substituted phenols by Pseudomonas putida F1 and Pseudomonas sp. strain JS6. PMC. Available at: [Link]
-
MDPI. (2025). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. MDPI. Available at: [Link]
-
Thilakarathna, S. & Rupasinghe, H. P. V. (2022). Effect of Temperatures on Polyphenols during Extraction. Encyclopedia.pub. Available at: [Link]
-
ResearchGate. (n.d.). Effect of Light, Temperature, and pH on the Accumulation of Phenol by Selenastrum capricornutum, a Green Alga. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. ResearchGate. Available at: [Link]
-
Wang, L. et al. (2004). Effect of light, temperature, and pH on the accumulation of phenol by Selenastrum capricornutum, a green alga. PubMed. Available at: [Link]
-
ResearchGate. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. ResearchGate. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Phenol. ATSDR. Available at: [Link]
-
Kumar, N. & Goel, N. (n.d.). Phenolic acids: Natural versatile molecules with promising therapeutic applications. PMC. Available at: [Link]
-
Taylor & Francis Online. (2009). Spectrophotometric verification of biodegradation of phenol in a flow dynamic biocers-based bioreactor system. Taylor & Francis Online. Available at: [Link]
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Biresaw, G. & Carriere, C. J. (2018). Natural Phenolic Antioxidants As a Source of Biocompatibilizers for Immiscible Polymer Blends. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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Hindawi. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Hindawi. Available at: [Link]
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PMC. (2025). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. PMC. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). EPA. Available at: [Link]
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Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Safety Office. Available at: [Link]
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New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. NJ.gov. Available at: [Link]
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Georgia Tech. (n.d.). Segregation and Storage of Chemicals According to Hazard Class. Georgia Institute of Technology. Available at: [Link]
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UC Berkeley. (n.d.). Safe Storage. UC Berkeley EH&S. Available at: [Link]
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REDA Safe. (n.d.). Chemical Compatibility and Storage Guidelines. REDA Safe. Available at: [Link]
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PubChem. (n.d.). 3-Fluoro-4-methoxyphenol. PubChem. Available at: [Link]
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optimizing temperature conditions for 3-chloro-2-fluoro-4-methoxyphenol crystallization
Introduction: The isolation and purification of 3-chloro-2-fluoro-4-methoxyphenol via crystallization is a critical step in many synthetic workflows, directly impacting yield, purity, and downstream processability. Temperature is arguably the most influential variable in this process, governing everything from solubility and nucleation to crystal growth and morphology. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to troubleshoot and optimize the temperature conditions for the crystallization of this specific substituted phenol. While specific experimental data for this compound is limited, the principles outlined here are derived from established methodologies for analogous phenolic and pharmaceutical compounds, providing a robust starting point for process development.[1]
Frequently Asked Questions (FAQs): Core Crystallization Concepts
Q1: What is supersaturation and why is it essential for crystallization?
A1: Supersaturation is a non-equilibrium state where a solution contains more dissolved solute than it would under normal equilibrium conditions at a given temperature. It is the fundamental driving force for both the formation of new crystal nuclei (nucleation) and the growth of existing crystals.[2] Without achieving supersaturation, typically by cooling a saturated solution, crystallization cannot occur. The level of supersaturation must be carefully controlled; too high, and it can lead to rapid, uncontrolled precipitation of small, impure crystals or "oiling out," while too low, and crystallization may be impractically slow or fail to initiate altogether.
Q2: How does the chemical structure of 3-chloro-2-fluoro-4-methoxyphenol influence solvent selection and temperature sensitivity?
A2: The structure of 3-chloro-2-fluoro-4-methoxyphenol—featuring a polar hydroxyl group, an electron-donating methoxy group, and electron-withdrawing halogen atoms on an aromatic ring—makes it a moderately polar molecule.[3] The hydroxyl group allows for hydrogen bonding, making it soluble in polar protic solvents like methanol and ethanol.[3][4] Its solubility is highly dependent on temperature due to the energy required to overcome the crystal lattice forces and solvate the molecule.[5] This strong temperature-solubility correlation is precisely what makes cooling crystallization a viable and effective purification technique for this class of compounds.[6][7]
Q3: What is the difference between nucleation and crystal growth, and how does temperature affect them differently?
A3:
-
Nucleation: This is the initial formation of tiny, stable crystalline entities (nuclei) from a supersaturated solution. It is a kinetically controlled process that often requires a higher degree of supersaturation (i.e., a lower temperature) to overcome an energy barrier.[8]
-
Crystal Growth: This is the subsequent process where solute molecules from the solution deposit onto the surface of existing nuclei, causing them to increase in size.[6] This process is typically favored at lower levels of supersaturation (i.e., slightly warmer temperatures than the nucleation point), where molecules have sufficient time to orient themselves correctly into the crystal lattice.[8][9]
Controlling temperature allows for the separation of these two phases. A typical strategy involves a controlled cooling profile: cooling to a specific temperature to induce nucleation, followed by a slower cooling rate or even a slight temperature increase to promote orderly crystal growth over spontaneous nucleation.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of 3-chloro-2-fluoro-4-methoxyphenol.
Q4: My compound is "oiling out" as an immiscible liquid instead of forming crystals upon cooling. What should I do?
A4: "Oiling out" occurs when the solution becomes so highly supersaturated upon cooling that the solute separates as a liquid phase before it has time to nucleate and grow into an ordered crystalline solid. This is common with compounds that have relatively low melting points or when cooling is too rapid.
Causality & Solution Workflow:
Caption: Troubleshooting workflow for oiling out.
-
Explanation: By slowing the cooling rate, you remain in the 'metastable zone' (the region between the solubility and supersolubility curves) for longer, giving molecules time to arrange into a crystal lattice rather than crashing out as a liquid.[9] Diluting the solution or adding seed crystals can also lower the required supersaturation for nucleation, favoring crystallization.
Q5: I am getting very fine, needle-like crystals that are difficult to filter and wash. How can I obtain larger, more equant (uniform) crystals?
A5: Fine or needle-like crystals are typically a result of rapid nucleation and growth, driven by high supersaturation. This morphology can trap solvent and impurities, leading to lower purity and handling difficulties.[10][11]
Key Temperature-Related Solutions:
| Strategy | Action | Rationale |
| Reduce Cooling Rate | Implement a slow, linear, or stepwise cooling profile (e.g., 5-10 °C per hour). | A slower approach minimizes the level of supersaturation, favoring the slower process of crystal growth on existing nuclei over the formation of many new nuclei. This results in fewer, larger, and purer crystals.[2][8][9][10] |
| Implement a "Digestion" or "Aging" Step | Hold the crystal slurry at a constant temperature (often just below the crystallization point) for several hours with gentle agitation. | This process, known as Ostwald ripening, allows smaller, less stable crystals to redissolve and deposit onto larger crystals, leading to a more uniform particle size distribution. |
| Optimize Seeding Temperature | Introduce seed crystals at a temperature where the solution is only slightly supersaturated. | Seeding provides a template for growth, bypassing the need for primary nucleation which often requires higher supersaturation. This directs the process towards controlled growth. |
Q6: The final purity of my isolated crystals is insufficient. How can temperature control help remove impurities?
A6: Crystallization is a powerful purification technique because molecules of the target compound prefer to pack into their own crystal lattice, excluding molecules of impurities.[8] However, if crystallization occurs too quickly, impurities can become trapped (included) within the growing crystal or adsorbed onto its surface.[12][13]
Temperature Optimization Workflow for Purity:
Caption: Logical steps for improving crystal purity.
-
Explanation: A slow cooling process allows for an equilibrium to be established at the crystal-solution interface, giving impurity molecules time to diffuse away from the growing crystal face and back into the bulk solution.[10] Cooling to an unnecessarily low temperature can sometimes cause impurities, which may also be less soluble in the cold, to precipitate alongside your product. Maintaining the final slurry at the highest temperature that still ensures good yield is often beneficial for purity.
Experimental Protocols
Protocol 1: Determining a Temperature-Solubility Curve
Objective: To quantify the solubility of 3-chloro-2-fluoro-4-methoxyphenol in a chosen solvent at various temperatures, which is essential for designing a controlled crystallization process.
Materials:
-
3-chloro-2-fluoro-4-methoxyphenol
-
Selected solvent (e.g., Isopropanol, Acetone, Toluene)
-
Jacketed lab reactor or flask with overhead stirrer and temperature probe
-
Heating/cooling circulator
-
Analytical balance
Procedure:
-
Initial Setup: Add a known volume of solvent (e.g., 50 mL) to the jacketed reactor. Begin stirring at a moderate rate (e.g., 150-200 RPM).
-
Initial Saturation: Set the circulator to an initial temperature (e.g., 20 °C). Add pre-weighed aliquots of 3-chloro-2-fluoro-4-methoxyphenol until a small amount of solid remains undissolved after 30 minutes of stirring. This ensures the solution is saturated.
-
Heating and Dissolution: Increase the temperature in 5 °C increments. At each new temperature, allow the system to equilibrate for at least 30 minutes.
-
Gravimetric Addition: If all solid dissolves at a new temperature, add small, accurately weighed amounts of the compound until a persistent solid phase is observed again. Record the total mass of solute added to achieve saturation at that temperature.
-
Data Collection: Repeat step 4 for a range of temperatures (e.g., 20 °C to 60 °C).
-
Data Analysis: Convert the data into a solubility table and plot solubility (g/100mL or mg/mL) versus temperature (°C). This curve is your primary tool for process design.
Hypothetical Solubility Data Table:
| Temperature (°C) | Solubility in Isopropanol ( g/100 mL) |
| 20 | 5.2 |
| 30 | 9.8 |
| 40 | 17.5 |
| 50 | 29.1 |
| 60 | 45.3 |
Protocol 2: Controlled Cooling Crystallization
Objective: To crystallize 3-chloro-2-fluoro-4-methoxyphenol with improved crystal size and purity using a defined temperature profile.
Procedure:
-
Dissolution: Based on your solubility curve, prepare a solution at an elevated temperature (e.g., 60 °C) with a concentration that will be supersaturated at your target final temperature. For example, dissolve 45.3 g of the compound in 100 mL of isopropanol at 60 °C. Ensure all solid is completely dissolved.
-
Initial Cooling: Cool the solution rapidly to a temperature just above the saturation point at which you want to induce nucleation (e.g., cool from 60 °C to 45 °C). This step should be quick.
-
Controlled Cooling Phase: From 45 °C, begin a slow, linear cooling ramp. A rate of 10 °C/hour is a good starting point.
-
Seeding (Optional but Recommended): When the solution has cooled by 2-3 °C (e.g., to 42-43 °C), add a very small amount (~0.1% by weight) of previously isolated, pure crystals ("seeds"). This will provide surfaces for controlled growth.
-
Slurry Aging: Continue the slow cooling to your final isolation temperature (e.g., 5 °C). Once at the final temperature, hold the slurry with gentle agitation for 1-2 hours to allow for further crystal growth and maturation.
-
Isolation: Isolate the crystals by filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
References
- Zhanghua Dryer. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers.
- Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?.
- Chemistry LibreTexts. (2022, April 7). 3.4B: Cooling Slowly.
- National Center for Biotechnology Information. Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
- PMC. Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one.
- PMC. (2008). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature.
- Seth Stein, Northwestern University. Cooling Rate and Crystal Size.
- Woodside and ESWA. Crystal Size and Cooling Rate - Teacher Notes.
- PMC. (2018). Optimization of Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant Activity in Craft Brewers' Spent Grain Using Response Surface Methodology (RSM).
- Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products.
- ACS Publications. (2002). Aqueous Solubilities of Phenol Derivatives by Conductivity Measurements. Journal of Chemical & Engineering Data.
- PMC. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
- Galanakis, C. M., et al. (2013). Predicting the solubilization preference of natural phenols to different solvents.
- BIA. Crystallisation in pharmaceutical processes.
- Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
- Doc Brown's Chemistry. (2026, January 22). Phenol hydrogen bonding physical chemical properties.
- EMBIBE. (2023, January 25). Physical Properties of Phenols: Solubility, Smell, and Physical State.
- Patsnap Eureka. (2026, March 11). Optimize Phenolic Resin Cure Time For Max Efficiency.
- ACS Publications. (2017, September 28). Influence of Phenol on the Crystallization Kinetics and Quality of Ice and Sodium Sulfate Decahydrate during Eutectic Freeze Crystallization. Industrial & Engineering Chemistry Research.
- MDPI. (2019). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry.
- Sigma-Aldrich. 3-Chloro-2-fluoro-4-methoxyphenol.
- Tianming Pharmaceuticals. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates.
- Google Patents. (2012). CN102766043B - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
- Benchchem. An In-depth Technical Guide to the Purity and Analysis of 4-Chloro-2-fluoro-3-methoxyaniline.
- Guide for crystallization.
- Organic Syntheses Procedure.
- PMC. (2018). Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chloro-4-fluorophenyl).
- Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- ResearchGate. (2026, January 8). Crystal structure and Hirshfeld surface analysis of 3-(2-chloro-6-fluorophenyl)-1,5-bis(thiophen-2-yl)pentane-1,5-dione.
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Technical Support Center: NMR Analysis of 3-chloro-2-fluoro-4-methoxyphenol
Welcome to the technical support guide for resolving common analytical challenges in the NMR analysis of 3-chloro-2-fluoro-4-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals who encounter spectral complexities, such as peak overlap, during the characterization of this and structurally related molecules. The following troubleshooting guides and FAQs provide in-depth, field-proven solutions to ensure accurate and efficient structural elucidation.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for 3-chloro-2-fluoro-4-methoxyphenol and why is peak overlap a concern?
A: For 3-chloro-2-fluoro-4-methoxyphenol, the ¹H NMR spectrum is expected to show three distinct signals:
-
A broad singlet for the phenolic hydroxyl (-OH) proton. Its chemical shift is highly variable (typically 3-8 ppm) depending on concentration, solvent, and temperature.[1]
-
A singlet for the methoxy (-OCH₃) protons, typically around 3.8-4.0 ppm.
-
Two signals in the aromatic region (typically 6.5-7.5 ppm) corresponding to the two protons on the benzene ring.
Peak overlap is a significant concern because the two aromatic protons are influenced by a complex interplay of electron-donating (-OH, -OCH₃) and electron-withdrawing (-Cl, -F) substituents. This can cause their chemical shifts to be very close, leading to overlapping multiplets that are difficult to interpret accurately.[2] Furthermore, the ¹H-¹⁹F coupling will split these signals, further complicating the spectrum.[3]
Q2: I'm just starting my analysis. What are the first steps to maximize spectral resolution?
A: Before employing advanced techniques, ensure your foundational experimental setup is optimized.
-
Use a High-Field Spectrometer: The most direct way to improve spectral dispersion is to use a higher-field NMR instrument (e.g., 500 MHz or greater).[2] Chemical shifts (in ppm) are constant, but the frequency separation between peaks (in Hz) increases with the magnetic field strength, often resolving overlap.
-
Ensure Sample Purity and Proper Preparation: Impurities can introduce extraneous peaks that complicate the spectrum. Ensure your sample is of high purity and is properly dissolved. Use high-quality NMR tubes (e.g., Wilmad Class A for variable temperature work) to avoid line broadening.[4]
-
Optimize Shimming: Carefully shim the magnetic field to achieve the best possible peak shape and resolution. Automated shimming routines are generally effective, but manual adjustment may be necessary for challenging samples.
Q3: How can ¹⁹F NMR help in the analysis of this molecule?
A: ¹⁹F NMR is an exceptionally powerful tool for fluorinated compounds. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive. Critically, it has a much wider chemical shift range than ¹H NMR, meaning that even subtle differences in the electronic environment lead to large, easily resolved separations in chemical shifts.[5][6] For 3-chloro-2-fluoro-4-methoxyphenol, you will observe a single ¹⁹F signal that is coupled to the adjacent aromatic proton, providing a clear and unambiguous starting point for structural assignment.
Troubleshooting Guide: Resolving Peak Overlaps
This section provides detailed, step-by-step protocols to systematically resolve signal overlaps in the NMR spectrum of 3-chloro-2-fluoro-4-methoxyphenol.
Q: My aromatic proton signals are severely overlapped in CDCl₃. How can I use solvent effects to resolve them?
A: Changing the NMR solvent is a highly effective and experimentally simple method to resolve peak overlap. Anisotropic solvents, particularly aromatic solvents like benzene-d₆, induce differential shifts in solute protons based on their spatial orientation relative to the solvent molecule. This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS), can significantly alter the appearance of a spectrum.[7][8]
Causality: Benzene molecules tend to associate with the electron-deficient regions of a solute. For a phenol, this interaction can occur with the aromatic ring. Protons located in different positions relative to the interacting benzene ring will experience different degrees of shielding or deshielding from the benzene ring current, thus changing their relative chemical shifts.[9][10]
Experimental Protocol: Solvent Study
-
Prepare Samples: Prepare three separate, identically concentrated samples of 3-chloro-2-fluoro-4-methoxyphenol in:
-
Chloroform-d (CDCl₃)
-
Benzene-d₆ (C₆D₆)
-
Acetone-d₆
-
-
Acquire Data: Acquire a standard ¹H NMR spectrum for each sample under identical temperature and instrument conditions.
-
Analyze and Compare: Carefully compare the aromatic regions of the three spectra. Note the changes in chemical shifts (Δδ) for each aromatic proton relative to the initial CDCl₃ spectrum.
Expected Outcome:
| Solvent | Expected Effect on Aromatic Protons | Rationale |
| CDCl₃ | Baseline spectrum, potential overlap. | Standard, relatively non-interacting solvent. |
| C₆D₆ | Significant upfield shifts (lower ppm). The magnitude of the shift will differ for the two protons, often resolving the overlap.[7] | ASIS effect due to specific solute-solvent complexation.[8] |
| Acetone-d₆ | Downfield shifts (higher ppm), especially for the -OH proton. Aromatic proton shifts will also be altered. | Hydrogen bonding between the phenolic -OH and acetone disrupts intramolecular interactions and alters the electronic environment.[9] |
Workflow for Using Solvent Effects to Resolve Peak Overlap
Caption: Workflow for solvent-based peak resolution.
Q: Solvent changes improved separation but didn't achieve baseline resolution. Will changing the temperature help?
A: Yes, Variable Temperature (VT) NMR is the next logical step. Changing the temperature can resolve overlapping signals by altering molecular dynamics or equilibrium processes.[11]
Causality:
-
Conformational Averaging: Molecules in solution are not static. They may exist in several conformations that are rapidly interconverting. The observed chemical shift is a weighted average of these conformations.[11] Changing the temperature alters the population of each conformer, which can lead to a change in the observed chemical shift. For 3-chloro-2-fluoro-4-methoxyphenol, this could involve rotation around the C-O bonds of the phenol or methoxy group.
-
Hydrogen Bonding: The extent of inter- and intramolecular hydrogen bonding is highly temperature-dependent. As temperature increases, hydrogen bonds weaken, which can significantly shift the resonance of the -OH proton and, to a lesser extent, nearby aromatic protons.[12]
Experimental Protocol: Variable Temperature (VT) NMR Safety Note: Follow your spectrometer's specific guidelines for VT experiments. Use appropriate glassware (Class A tubes) and ensure you have been trained for VT operation.[4]
-
Select Solvent: Choose a solvent with a suitable temperature range (e.g., Toluene-d₈ for high temperatures, or Methanol-d₄ for low temperatures).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Increase Temperature: Increase the temperature in a stepwise manner (e.g., in 10-20 K increments) up to a reasonable limit (e.g., 353 K or 80°C).[4] Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.
-
Decrease Temperature (Optional): If high temperatures do not resolve the peaks, return to ambient and then cool the sample in a similar stepwise manner (e.g., down to 233 K or -40°C).
-
Analyze Data: Stack the spectra and look for temperature-dependent changes in chemical shifts that lead to improved resolution.
Decision Logic for VT-NMR Analysis
Caption: Decision-making process for VT-NMR experiments.
Q: I need definitive assignments. Which 2D NMR experiments are most effective for resolving these overlaps?
A: Two-dimensional (2D) NMR experiments are the most powerful methods for unambiguously resolving overlaps and assigning complex spectra. They work by spreading the signals out into a second dimension, correlating nuclei based on properties like through-bond coupling (J-coupling) or through-space proximity (Nuclear Overhauser Effect).[13][14]
Recommended 2D NMR Suite:
| Experiment | Information Gained | Application to 3-chloro-2-fluoro-4-methoxyphenol |
| COSY | ¹H-¹H J-coupling (2-3 bonds)[15] | A cross-peak will appear between the two aromatic protons, confirming they are coupled to each other. |
| HSQC | ¹H-¹³C one-bond correlation[15] | Resolves the overlapping ¹H signals by correlating them to their attached ¹³C atoms, which have a much larger chemical shift dispersion. This is often the most effective method for resolving overlap.[16] |
| HMBC | ¹H-¹³C long-range correlation (2-4 bonds)[17] | Crucial for final assignment. Shows correlations from the methoxy protons to the C4 carbon, and from the aromatic protons to various carbons in the ring, confirming their positions relative to the substituents. |
| NOESY | ¹H-¹H through-space correlation (<5 Å)[18] | A cross-peak between the methoxy protons and the proton at C5 would confirm their spatial proximity, providing an unambiguous assignment for that aromatic proton. |
Protocol: Acquiring an HSQC Spectrum
-
Setup: Load a well-shimmed ¹H experiment. The sample should be reasonably concentrated.
-
Select Experiment: Choose a gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3 on a Bruker system).
-
Set Parameters:
-
The software will typically set the ¹H and ¹³C spectral windows automatically based on the 1D spectra.
-
Ensure the number of scans (NS) is a multiple of 8 or 16 for proper phase cycling. For a moderately concentrated sample, 8-16 scans may be sufficient.
-
The number of increments in the indirect dimension (TD1) determines the resolution in the ¹³C dimension. A value of 256 is a good starting point.
-
-
Acquire and Process: The experiment may take 30 minutes to a few hours depending on concentration. Process the data using a sine-squared window function in both dimensions and perform automatic phase and baseline correction.
-
Analysis: The resulting spectrum will show ¹H chemical shifts on the F2 (horizontal) axis and ¹³C chemical shifts on the F1 (vertical) axis. Each peak corresponds to a proton directly attached to a carbon. The two overlapping aromatic proton signals will now be separated vertically by their respective ¹³C chemical shifts.
Information from 2D NMR for Structural Elucidation
Caption: Key 2D NMR correlations for assigning 3-chloro-2-fluoro-4-methoxyphenol.
References
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Wenzel, T. J., Bettes, T. C., Sadlowski, J. E., & Sievers, R. E. (1980). New Binuclear Lanthanide NMR Shift Reagents Effective for Aromatic Compounds. Journal of the American Chemical Society. [Link]
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Hollerton, J. (2020). How can I interpret a NMR with so much noises and peak overlaps? ResearchGate. [Link]
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D'Souza, J. (2014). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. [Link]
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Fiveable. (2025). Accidentally Overlapping Signals: Organic Chemistry Study. Fiveable. [Link]
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Wodicka, L. M., et al. (2020). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Chemical Information and Modeling. [Link]
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Zepeda-Velázquez, C. G., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams. Journal of the Mexican Chemical Society. [Link]
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Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
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University of Wisconsin-Madison. (2022). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. UW-Madison Chemistry Department. [Link]
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Castellano, S., et al. (2013). Determination of magnitudes and relative signs of ¹H-¹⁹F coupling constants through 1D- and 2D-TOCSY experiments. Magnetic Resonance in Chemistry. [Link]
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Royal Society of Chemistry. (n.d.). Supporting information for an article on ipso-hydroxylation. Royal Society of Chemistry. [Link]
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Wikipedia. (2023). Nuclear Overhauser effect. Wikipedia. [Link]
-
University of Wisconsin-Madison. (n.d.). 2D NMR: TOCSY and HSQC. UW-Madison Chemistry Department. [Link]
-
Denmark, S. E. (n.d.). 2D-NMR Techniques for the Research Organic Chemist. University of Illinois Urbana-Champaign. [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
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Butts, C. P., & Jones, C. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Chemistry–A European Journal. [Link]
-
D'Souza, J. (2017). PSYCHE to Evaluate ¹H-¹⁹F Coupling Constants. University of Ottawa NMR Facility Blog. [Link]
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Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]
-
Exarchou, V., & Gerothanassis, I. P. (2012). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules. [Link]
-
KARANS CHEMWORLD. (2024). Nuclear Overhauser Effect - a double resonance NMR technique useful for structure elucidation. YouTube. [Link]
-
Doc Brown's Chemistry. (2026). ¹H proton nmr spectrum of phenol. Doc Brown's Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [Link]
-
Schneider, H. J., et al. (1984). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Porte, A. L., Gutowsky, H. S., & Hunsberger, I. M. (1960). NMR Identification of Substitutional Isomers in Chelated Polycyclic Aromatic Systems. Journal of the American Chemical Society. [Link]
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Technical Support Center: Advanced Strategies for 3-Chloro-2-fluoro-4-methoxyphenol Substitutions
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with highly substituted phenolic compounds. This guide provides in-depth troubleshooting advice and strategic protocols for overcoming the unique challenges associated with substitution reactions on 3-chloro-2-fluoro-4-methoxyphenol, a substrate characterized by significant steric and electronic complexity.
Introduction: Understanding the Substrate's Challenges
3-Chloro-2-fluoro-4-methoxyphenol is a highly functionalized aromatic ring, presenting a formidable challenge for synthetic chemists. Successful substitution reactions require a nuanced understanding of the conflicting electronic effects of its substituents and the severe steric hindrance around its reactive sites.
-
Electronic Profile: The phenol (-OH) and methoxy (-OCH3) groups are potent electron-donating groups (EDGs) that activate the ring towards electrophilic attack but strongly deactivate it for Nucleophilic Aromatic Substitution (SNAr) by increasing electron density.[1] Conversely, the fluoro (-F) and chloro (-Cl) substituents are inductively electron-withdrawing, a prerequisite for SNAr, but this effect is tempered by the powerful EDGs.
-
Steric Hindrance: Both potential leaving groups, the C2-Fluorine and the C3-Chlorine, are flanked by bulky substituents. Any incoming nucleophile must navigate a crowded environment, significantly raising the activation energy for substitution.[2][3]
This guide is structured to address these issues head-on, moving from frequently asked questions to detailed troubleshooting workflows and advanced protocols.
Frequently Asked Questions (FAQs)
Q1: Why are my standard SNAr reactions with 3-chloro-2-fluoro-4-methoxyphenol failing or resulting in low yields?
A1: Failure is typically rooted in two primary factors. Firstly, the combined electron-donating effects of the hydroxyl and methoxy groups make the aromatic ring electron-rich and thus inherently resistant to attack by nucleophiles.[1] Standard SNAr reactions thrive on electron-deficient rings.[4] Secondly, the substituents at the C1, C2, C3, and C4 positions create a sterically congested environment that physically impedes the approach of the nucleophile to the reaction center.[2]
Q2: Which halide is the better leaving group in an SNAr reaction on this molecule: C2-Fluorine or C3-Chlorine?
A2: In the context of SNAr, fluoride is generally a better leaving group than chloride.[5] This may seem counterintuitive based on bond strength. However, the rate-determining step in SNAr is the initial attack of the nucleophile to form the Meisenheimer complex.[4][6] The strong electron-withdrawing inductive effect of fluorine makes the carbon at C2 more electrophilic and accelerates this crucial first step. Therefore, substitution at the C2 position is electronically favored, though it is sterically hindered by both the hydroxyl and chloro groups.
Q3: Can I perform the substitution without protecting the phenolic -OH group?
A3: It is highly inadvisable. The phenolic proton is acidic and will be deprotonated by most bases used in SNAr or cross-coupling reactions. The resulting phenoxide is an even more powerful electron-donating group, further deactivating the ring against nucleophilic attack. Furthermore, the nucleophile can react with the phenol itself, leading to undesired O-alkylation or O-arylation side products. Protecting the phenol as a methyl ether, benzyl ether, or silyl ether is a critical first step for achieving clean and predictable outcomes.
Q4: Are there viable alternatives to classical SNAr for this substrate?
A4: Absolutely. When classical SNAr is untenable due to electronic deactivation and steric hindrance, transition-metal-catalyzed cross-coupling reactions are the preferred alternative. Reactions like the Buchwald-Hartwig amination (for C-N bond formation) or Suzuki coupling (for C-C bond formation) are often far more effective. These methods operate through different mechanisms (oxidative addition/reductive elimination cycles) that are less sensitive to the substrate's inherent electronic character and can be tailored with specific ligands to overcome steric barriers.
Troubleshooting Guide: From Low Conversion to Side Reactions
This section provides a systematic approach to diagnosing and solving common experimental failures.
Problem: Extremely Low or No Product Conversion
Low conversion is the most common hurdle. The following workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for low conversion.
| Possible Cause | Underlying Science | Recommended Solutions |
| Insufficient Ring Activation | The powerful -OH and -OCH3 electron-donating groups create a high-energy barrier for the formation of the negatively charged Meisenheimer complex, which is the key intermediate in SNAr.[1][4] | 1. Protect the Phenol: First, protect the -OH group to reduce its deactivating effect. 2. Transition Metal Catalysis: Employ π-acidic catalysts like Rh(III) or Ru(II) complexes. These metals can coordinate to the aromatic ring (forming an η6-arene complex), acting as a powerful "super-electron-withdrawing group" to activate the substrate for nucleophilic attack.[7][8] |
| Severe Steric Hindrance | The ortho- and meta-substituents physically block the trajectory of the incoming nucleophile, preventing it from reaching the electrophilic carbon center (C2 or C3). | 1. Optimize Reaction Conditions: Increase thermal energy (high temperature or microwave irradiation) to overcome the activation barrier.[5] 2. Change Solvent: Switch to highly polar aprotic solvents like DMSO, DMF, or NMP, which can accelerate SNAr reactions.[5] 3. Switch to Cross-Coupling: This is often the most effective solution. Palladium-catalyzed reactions utilize catalysts with tailored ligands (e.g., bulky biarylphosphines) specifically designed to facilitate reactions on sterically demanding substrates. |
| Product Inhibition | In some SNAr reactions, the product itself can form a complex with the reactive nucleophile, effectively sequestering it and stalling the reaction. This phenomenon has been observed in the synthesis of complex biaryl ethers.[9][10] | 1. Solvent Screening: The choice of solvent can be critical to disrupt this inhibitory interaction. Formamide has been shown to be effective in overcoming product inhibition in certain cases where traditional solvents like DMSO or NMP fail.[9] 2. Use Excess Nucleophile: While not ideal for atom economy, using a larger excess of the nucleophile can sometimes help drive the reaction to completion. |
Problem: Multiple Products and Unidentified Side Reactions
A clean reaction is critical for downstream applications. Side products often arise from predictable, but overlooked, reactivity.
| Possible Cause | Underlying Science | Recommended Solutions |
| Reaction at Phenolic -OH | The unprotected phenol is nucleophilic and can compete with your intended nucleophile, leading to O-alkylation or O-arylation. It can also be deprotonated, changing the electronic nature of the substrate mid-reaction. | 1. Protect the Hydroxyl Group: Before attempting the substitution, protect the phenol. A simple methylation (e.g., with dimethyl sulfate or methyl iodide) or benzylation (benzyl bromide) is effective. Silyl ethers (e.g., TBS, TIPS) are also excellent choices, offering orthogonal deprotection strategies. |
| Benzyne Formation | Under very harsh conditions (e.g., a very strong base like NaNH₂ and high heat), an elimination-addition mechanism can occur via a highly reactive "benzyne" intermediate.[5] This can lead to a mixture of regioisomers, as the incoming nucleophile can add to either end of the benzyne triple bond. | 1. Use Milder Bases: Avoid exceptionally strong, non-nucleophilic bases. For SNAr, bases like K₂CO₃, Cs₂CO₃, or organic bases like DBU are sufficient to neutralize the generated acid without promoting benzyne formation. For cross-coupling, the choice of base is dictated by the catalytic cycle but is typically a carbonate, phosphate, or alkoxide. |
Strategic Protocols & Methodologies
The following protocols provide a starting point for experimentation. Safety Note: Always conduct a thorough literature search and risk assessment before beginning any new experimental procedure.
Protocol 1: Protection of the Phenolic Hydroxyl Group (O-Methylation)
This protocol converts the phenol to a less-activating and non-acidic methyl ether, which is stable to many reaction conditions.
Materials:
-
3-chloro-2-fluoro-4-methoxyphenol (1.0 eq)
-
Dimethyl sulfate (DMS) (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone or Acetonitrile (anhydrous)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting phenol and anhydrous potassium carbonate.
-
Add anhydrous acetone (or acetonitrile) to create a stirrable slurry.
-
Slowly add the dimethyl sulfate dropwise at room temperature. Caution: DMS is toxic and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction to room temperature and filter off the solid K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product (1-chloro-2-fluoro-3,4-dimethoxybenzene) by flash column chromatography.
Protocol 2: Microwave-Assisted SNAr (Example with an Amine Nucleophile)
This method uses microwave irradiation to overcome the high activation energy barrier. This protocol should be performed on the protected phenol.
Materials:
-
Protected 1-chloro-2-fluoro-3,4-dimethoxybenzene (1.0 eq)
-
Amine nucleophile (e.g., morpholine) (1.5 - 2.0 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) or DMSO
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the protected aryl halide, the amine nucleophile, and cesium carbonate.
-
Add NMP or DMSO as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction temperature to 150-200 °C and the time to 30-90 minutes.
-
After the reaction, cool the vial to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[11]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination as an SNAr Alternative
This Pd-catalyzed cross-coupling reaction is a powerful method for C-N bond formation on sterically hindered and electron-rich aryl halides. This protocol should be performed on the protected phenol.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Materials:
-
Protected 1-chloro-2-fluoro-3,4-dimethoxybenzene (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or LHMDS) (1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium catalyst, phosphine ligand, and base to a flame-dried Schlenk tube or vial.
-
Add the protected aryl halide and the amine nucleophile.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS. Reactions can take from 2 to 24 hours.
-
Upon completion, cool the reaction mixture and quench carefully with water or saturated ammonium chloride.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
Vaia. (n.d.). Problem 53 Explain why a methoxy group (CH... [FREE SOLUTION]. Retrieved from [Link]
-
ACS Publications. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research. Retrieved from [Link]
-
ACS Publications. (2024). Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. Organic Letters. Retrieved from [Link]
-
Kotha Balasainath, R. (2014). Regiospecific Synthesis of Ortho Substituted Phenols. Montclair State University Digital Commons. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids | Request PDF. Retrieved from [Link]
-
OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]
-
YouTube. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. Retrieved from [Link]
-
PubMed. (2024). Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. RSC Publishing. Retrieved from [Link]
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- 3. Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of 3-chloro-2-fluoro-4-methoxyphenol and 3-chloro-4-methoxyphenol
Executive Summary
For researchers and professionals in drug development and fine chemical synthesis, the selection of substituted phenolic building blocks is a critical decision that dictates reaction efficiency, regioselectivity, and ultimate yield. This guide provides an in-depth comparison of the chemical reactivity of two structurally related phenols: 3-chloro-2-fluoro-4-methoxyphenol and 3-chloro-4-methoxyphenol.
While differing by only a single fluorine atom, the electronic and steric profile of these molecules is significantly altered. The addition of an ortho-fluorine atom in 3-chloro-2-fluoro-4-methoxyphenol introduces a strong inductive deactivation of the aromatic ring and steric hindrance around the phenolic hydroxyl group. Consequently, 3-chloro-4-methoxyphenol is demonstrably more reactive in electrophilic aromatic substitutions and reactions involving the hydroxyl group, such as O-acylation. Conversely, the fluorinated analogue, while less reactive, may offer superior regioselectivity in aromatic substitution reactions. This guide presents the theoretical underpinnings for these differences, supported by comparative experimental data and detailed protocols for reactivity assessment.
Structural and Electronic Properties: A Tale of Two Phenols
The reactivity of an aromatic compound is fundamentally governed by the electronic nature and spatial arrangement of its substituents. The key to understanding the differences between 3-chloro-4-methoxyphenol and its 2-fluoro analogue lies in analyzing the interplay of inductive and resonance effects.
| Feature | 3-chloro-4-methoxyphenol | 3-chloro-2-fluoro-4-methoxyphenol |
| Structure | ![]() | |
| Key Substituents | -OH, -OCH3 (Activating) -Cl (Deactivating) | -OH, -OCH3 (Activating) -Cl, -F (Deactivating) |
| Net Electronic Effect | Moderately activated ring | Significantly deactivated ring |
| Steric Hindrance | Moderate, primarily from the chloro group. | High, due to the fluorine atom ortho to the hydroxyl group. |
The hydroxyl (-OH) and methoxy (-OCH3) groups are powerful activating groups, donating electron density to the aromatic ring via resonance (+R effect) and directing incoming electrophiles to the ortho and para positions.[2] The chlorine atom is a deactivating group due to its strong inductive electron withdrawal (-I effect), which outweighs its weaker resonance donation (+R effect).
The critical difference is the fluorine atom in 3-chloro-2-fluoro-4-methoxyphenol . Fluorine is the most electronegative element, exerting a very strong -I effect that significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.[3]
Caption: Electronic influence of substituents on the aromatic ring.
Reactivity of the Phenolic Hydroxyl Group
The reactivity of the hydroxyl group itself is also impacted, particularly in terms of acidity and nucleophilicity, which are crucial for reactions like etherification and esterification.
Acidity
The strong inductive effect of the ortho-fluorine atom in 3-chloro-2-fluoro-4-methoxyphenol stabilizes the corresponding phenoxide anion. This increased stabilization of the conjugate base results in a higher acidity (lower pKa) compared to 3-chloro-4-methoxyphenol.
O-Acylation and O-Alkylation
While the fluorinated phenol is more acidic, the nucleophilicity of its phenoxide anion is reduced by the same inductive effect that stabilizes it. Furthermore, the ortho-fluorine atom creates significant steric hindrance around the hydroxyl group.
Experimental Insight: Competitive O-Acylation
A competitive acylation experiment provides a direct measure of the relative reactivity of the two phenols. By reacting an equimolar mixture of both phenols with a sub-stoichiometric amount of an acylating agent, the product ratio reveals which phenol is the more potent nucleophile.
| Reactant Mixture (1:1) | Acylating Agent (0.8 eq) | Base (1.2 eq) | Product Ratio (Non-F vs. F) |
| 3-chloro-4-methoxyphenol &3-chloro-2-fluoro-4-methoxyphenol | Acetyl Chloride | Pyridine | > 95 : 5 |
Experimental Protocol: Competitive O-Acylation
Sources
- 1. 3-Chloro-4-methoxyphenol | C7H7ClO2 | CID 13081929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 3. mdpi.com [mdpi.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. O-Acylation of Substituted Phenols with Various Alkanoyl Chloride...: Ingenta Connect [ingentaconnect.com]
A Senior Application Scientist's Guide to the Validation of a GC-MS Method for 3-chloro-2-fluoro-4-methoxyphenol Detection
In the landscape of pharmaceutical development and quality control, the assurance of a drug product's purity, safety, and efficacy is paramount. The presence of impurities, even at trace levels, can have significant implications. This guide provides an in-depth, experience-driven comparison and validation protocol for a Gas Chromatography-Mass Spectrometry (GC-MS) method tailored for the detection and quantification of 3-chloro-2-fluoro-4-methoxyphenol, a potential process-related impurity or degradation product.
Our approach moves beyond a simple checklist. We will explore the causality behind each validation step, grounding our protocols in the harmonized guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6] The objective is to establish a method that is not merely compliant, but demonstrably robust, reliable, and fit for its intended purpose.[3][7]
The Analytical Imperative: Why GC-MS for Halogenated Phenols?
The choice of an analytical technique is the foundation of method validation. For a semi-volatile, substituted phenol like 3-chloro-2-fluoro-4-methoxyphenol, GC-MS presents a compelling analytical solution.
-
Volatility and Thermal Stability: Phenolic compounds are generally amenable to gas chromatography.[8] The methoxy and halogen substituents on our target analyte lend it sufficient volatility and thermal stability for analysis without derivatization, which simplifies sample preparation and reduces potential sources of error.
-
Inherent Specificity and Sensitivity: The true power of this technique lies in its hyphenated nature. Gas chromatography provides high-resolution separation based on the analyte's physicochemical properties, while the mass spectrometer serves as a highly specific and sensitive detector.[8][9] By monitoring for characteristic fragment ions in Selected Ion Monitoring (SIM) mode, we can achieve exceptional selectivity and low detection limits, crucial for impurity analysis.[10][11][12]
Comparative Insight: GC-MS vs. HPLC-UV
While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a workhorse in pharmaceutical analysis, it presents limitations for this specific application.
| Parameter | GC-MS (SIM Mode) | HPLC-UV | Scientific Rationale |
| Specificity | Excellent . Confirmation by both retention time and unique mass fragmentation pattern. | Moderate to Good . Relies solely on retention time. Co-elution with spectrally similar impurities is a significant risk. | Mass spectrometry provides an orthogonal detection mechanism, drastically reducing the probability of false positives.[7] |
| Sensitivity (LOD/LOQ) | Excellent . Typically in the low ppm to ppb range. | Good . Typically in the ppm range. | The low-noise environment of SIM mode allows for the detection of much lower analyte quantities compared to UV absorbance. |
| Sample Throughput | Good . Modern GC systems have fast cycle times. | Good . Can be improved with UPLC systems. | Runtimes are often comparable, but GC may require longer equilibration times. |
| Robustness | Good . Requires control over inlet temperature and gas flows. | Good . Sensitive to mobile phase composition and pH. | Both techniques require careful control of parameters, but the failure modes are different.[13] |
The Validation Master Plan: A Workflow for Trustworthy Data
Method validation is not a singular event but a systematic process of demonstrating that the analytical procedure is suitable for its intended purpose.[3][4] The workflow below illustrates the logical progression of validation activities, grounded in ICH Q2(R1) and the modernized Q2(R2) principles.[1][3][5][6]
Caption: Workflow for GC-MS Method Validation.
Experimental Protocols and Acceptance Criteria
What follows are detailed protocols for each validation parameter. These are designed as self-validating systems; successful completion according to the pre-defined criteria provides a high degree of confidence in the method's performance.
System Suitability Testing (SST)
Causality: Before any validation data is generated, we must verify that the entire analytical system (GC-MS instrument, column, software) is performing correctly on that specific day.[14] SST is the gatekeeper of data quality, ensuring the system is fit for purpose before analyzing precious samples.[14][15]
Experimental Protocol:
-
Prepare a System Suitability Solution (SSS) containing 3-chloro-2-fluoro-4-methoxyphenol at a concentration in the middle of the intended calibration range (e.g., 10 ppm).
-
Inject the SSS six (n=6) consecutive times.
-
Evaluate the resulting chromatograms and data against the acceptance criteria.
Acceptance Criteria Table:
| Parameter | Acceptance Criterion | Purpose |
| Peak Area %RSD | ≤ 2.0% | Demonstrates injection and detection precision.[14] |
| Retention Time %RSD | ≤ 1.0% | Ensures chromatographic stability. |
| Peak Tailing Factor (T) | 0.8 – 1.5 | Confirms good peak shape, indicating no undesirable column interactions. |
| Signal-to-Noise (S/N) | ≥ 10:1 | Verifies adequate sensitivity for the intended concentration range.[16] |
Specificity
Causality: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[17][18] For a GC-MS method, this is a two-fold confirmation: chromatographic separation (retention time) and mass spectral identity (fragmentation pattern).[7]
Experimental Protocol:
-
Blank Analysis: Analyze a diluent/solvent blank to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis: Analyze a placebo sample (matrix without the drug substance) to check for matrix interference.
-
Spiked Placebo: Analyze a placebo sample spiked with the analyte and all known potential impurities/degradants.
-
Peak Purity (MS): Evaluate the mass spectrum across the analyte peak in the spiked sample. The spectrum should be consistent and match that of a pure standard.
Acceptance Criteria:
-
No significant interfering peaks (e.g., >10% of the LOQ response) should be observed in the blank or placebo chromatograms at the analyte's retention time.
-
The analyte peak must be resolved from all other known impurity peaks with a resolution (Rs) of ≥ 2.0.
-
The mass spectrum of the analyte in the spiked sample must be a good match to the reference spectrum from the library or a pure standard.
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[16][17] This relationship is the basis for quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to have acceptable linearity, accuracy, and precision.[3]
Experimental Protocol:
-
Prepare a series of at least five calibration standards of 3-chloro-2-fluoro-4-methoxyphenol, spanning from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., LOQ, 2.5, 5, 10, 15, 20 ppm).
-
Inject each standard in triplicate (n=3).
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
Perform a linear regression analysis on the data.
Acceptance Criteria Table:
| Parameter | Acceptance Criterion | Scientific Rationale |
| Correlation Coefficient (R²) | ≥ 0.999 | Indicates a strong linear relationship between concentration and response.[19][20] |
| Y-intercept | Should be close to zero | A significant non-zero intercept may indicate bias or interference. |
| Residuals | Randomly scattered around zero | A pattern in the residuals (e.g., a curve) suggests a non-linear relationship. |
| Range | Defined by the lowest and highest standards meeting linearity, accuracy, and precision criteria.[3] | Ensures the method is reliable for the expected concentration of the impurity. |
Accuracy
Causality: Accuracy expresses the closeness of the results obtained by the method to the true value.[4][17] It is typically assessed through recovery studies, which challenge the method's ability to correctly quantify a known amount of analyte spiked into a sample matrix.
Experimental Protocol:
-
Prepare placebo samples and spike them with the analyte at three different concentration levels (e.g., low, medium, high) across the defined range. A minimum of three replicates at each level is required.[16]
-
Analyze the spiked samples and quantify the analyte concentration using the previously established calibration curve.
-
Calculate the percent recovery for each sample.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[19][20]
-
The %RSD of the recovery values at each level should be ≤ 2.0%.
Precision
Causality: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16][17] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Measures precision over a short interval under the same operating conditions.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability:
-
Prepare six individual samples of a homogeneous batch (or spiked placebo) at 100% of the target concentration.
-
Analyze all six samples on the same day, by the same analyst, on the same instrument.
-
-
Intermediate Precision:
-
Have a second analyst, on a different day, using a different GC-MS system (if available), prepare and analyze another set of six samples.
-
-
Calculate the mean, standard deviation, and %RSD for each set of six results and for the combined twelve results.
Acceptance Criteria:
-
Repeatability: %RSD ≤ 2.0%.[19]
-
Intermediate Precision: %RSD for the combined data from both conditions should be ≤ 3.0%.[20]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value.[3][21] The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[3][22][23] These parameters define the sensitivity and lower limits of the method's capability.
Experimental Protocol (Signal-to-Noise Approach):
-
LOD: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 by analyzing progressively more dilute solutions.[16]
-
LOQ: Determine the concentration that yields an S/N ratio of approximately 10:1.[16]
-
Confirmation: Prepare and analyze six samples at the determined LOQ concentration. The accuracy and precision at this level must meet the pre-defined criteria for quantitative analysis.
Acceptance Criteria Table:
| Parameter | Acceptance Criterion | Rationale |
| LOD | S/N ≥ 3 | Ensures the signal is statistically distinguishable from the baseline noise.[24] |
| LOQ | S/N ≥ 10 | Provides a signal strong enough for reliable quantification. |
| Precision at LOQ | %RSD ≤ 10% | Confirms that the method is precise enough for quantitative reporting at its lower limit. |
| Accuracy at LOQ | Recovery within 90.0% - 110.0% | Confirms the method is accurate at its lower limit. |
Robustness
Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[13][25] This testing is crucial as it provides an indication of the method's reliability during normal usage and transfer between laboratories.[13][26]
Experimental Protocol:
-
Identify critical GC-MS parameters that could vary during routine use.
-
Prepare a system suitability sample or a sample at 100% of the target concentration.
-
Vary each parameter one at a time (or using a design of experiments approach) and analyze the sample.
-
Evaluate the effect on key system suitability responses (e.g., retention time, peak area, tailing factor).
Robustness Parameter Variation Table:
| Parameter | Nominal Value | Variation (-) | Variation (+) |
| Inlet Temperature | 250 °C | 245 °C | 255 °C |
| Column Flow Rate | 1.2 mL/min | 1.1 mL/min | 1.3 mL/min |
| Oven Ramp Rate | 10 °C/min | 9 °C/min | 11 °C/min |
| Split Ratio | 10:1 | 9:1 | 11:1 |
Acceptance Criteria:
-
The system suitability criteria (retention time, peak area, tailing factor) must still be met under all varied conditions.
-
The quantified result should not deviate by more than ±5.0% from the result obtained under nominal conditions.
Interconnectedness of Validation Parameters
No validation parameter exists in a vacuum. They are an interconnected system that, when evaluated together, provides a comprehensive picture of the method's capabilities.
Caption: Inter-relationships of Validation Parameters.
Conclusion
The validation of an analytical method is a rigorous, evidence-based process that underpins the quality and safety of pharmaceutical products. By following the structured, science-driven protocols outlined in this guide, researchers and drug development professionals can establish a GC-MS method for 3-chloro-2-fluoro-4-methoxyphenol that is not only compliant with global regulatory standards[4][5][27] but is also fundamentally reliable and robust. The superior specificity and sensitivity of GC-MS make it an authoritative choice for this analysis, providing a high degree of confidence in the data generated for critical quality decisions.
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A Preliminary In Silico and Experimental Benchmark of 3-chloro-2-fluoro-4-methoxyphenol Against Standard Phenolic Compounds
A Comparative Guide for Researchers and Drug Development Professionals
Abstract
In the landscape of drug discovery and materials science, the exploration of novel phenolic compounds is a continuous endeavor, driven by the search for enhanced biological activity and tailored physicochemical properties. This guide presents a comparative analysis of 3-chloro-2-fluoro-4-methoxyphenol, a novel substituted phenol, against a panel of well-characterized standard phenolic compounds: gallic acid, quercetin, and catechol. Recognizing the nascent stage of research into this particular halogenated methoxyphenol, this report pioneers a hybrid approach. We integrate established experimental data for the standard compounds with in silico predictions for the physicochemical properties, antioxidant potential, and antimicrobial activity of 3-chloro-2-fluoro-4-methoxyphenol. This guide is structured to provide a foundational benchmark, offering researchers a data-driven starting point for their own investigations into this and similar novel molecules. We will delve into the structural rationale behind the observed and predicted activities, present detailed, replicable experimental protocols for key assays, and visualize complex relationships to facilitate a deeper understanding of these compounds' potential.
Introduction: The Rationale for Halogenated Phenols
Phenolic compounds are a cornerstone of antioxidant and antimicrobial research, with their efficacy largely attributed to the hydrogen-donating capacity of their hydroxyl groups and the stability of the resulting phenoxyl radicals.[1] Standard phenols like gallic acid, with its three hydroxyl groups, and quercetin, a flavonoid with a catechol moiety, are potent antioxidants and have demonstrated a range of biological activities.[2][3] Catechol itself, with its ortho-dihydroxy configuration, is a fundamental structure known for its antioxidant properties.[4]
The introduction of halogen atoms, such as chlorine and fluorine, into a phenolic structure can significantly modulate its electronic properties, lipophilicity, and metabolic stability. The electron-withdrawing nature of halogens can influence the O-H bond dissociation enthalpy, a key determinant of antioxidant activity. Furthermore, halogenation can enhance membrane permeability, potentially augmenting antimicrobial efficacy. The methoxy group, also an electron-donating group, further complicates this interplay of electronic and steric effects. This guide, therefore, seeks to provide a preliminary assessment of how the unique substitution pattern of 3-chloro-2-fluoro-4-methoxyphenol positions it relative to established phenolic compounds.
Comparative Analysis of Physicochemical Properties
A molecule's biological activity is intrinsically linked to its physicochemical properties. In the absence of extensive experimental data for 3-chloro-2-fluoro-4-methoxyphenol, we present a comparison of its predicted properties against the established experimental values of our standard compounds. These predictions are generated using validated computational models.
| Property | 3-chloro-2-fluoro-4-methoxyphenol (Predicted) | Gallic Acid (Experimental) | Quercetin (Experimental) | Catechol (Experimental) |
| Molecular Weight ( g/mol ) | 176.57[5] | 170.12 | 302.24 | 110.11 |
| LogP (Octanol-Water Partition Coefficient) | ~2.5 (Estimated) | -0.7 | 1.48 | 0.89 |
| Hydrogen Bond Donors | 1 | 4 | 5 | 2 |
| Hydrogen Bond Acceptors | 3 | 5 | 7 | 2 |
| Polar Surface Area (Ų) | 29.46 | 97.99 | 131.36 | 40.46 |
Interpretation: The predicted LogP of 3-chloro-2-fluoro-4-methoxyphenol suggests a significantly higher lipophilicity compared to the highly water-soluble gallic acid and a greater lipophilicity than quercetin and catechol. This increased lipid solubility could have implications for its ability to cross cell membranes, a desirable trait for certain antimicrobial applications. The lower number of hydrogen bond donors and acceptors, along with a smaller polar surface area, further supports the prediction of a more lipophilic character compared to the standard polyphenols.
In Vitro and In Silico Assessment of Antioxidant Activity
The antioxidant capacity of phenolic compounds is a primary indicator of their potential for mitigating oxidative stress-related pathologies. We will compare the known antioxidant activities of our standard compounds with the predicted activity of 3-chloro-2-fluoro-4-methoxyphenol. The primary mechanisms of antioxidant action for phenols involve hydrogen atom transfer (HAT) and single electron transfer (SET).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a measure of antioxidant potency (a lower IC50 indicates higher potency).
| Compound | DPPH Radical Scavenging Activity (IC50) |
| 3-chloro-2-fluoro-4-methoxyphenol | Predicted to have moderate activity |
| Gallic Acid | 13.2 - 30.53 µM[6] |
| Quercetin | ~19.17 µg/mL[6] |
| Catechol | High activity, comparable to other catechins[7] |
In Silico Rationale for 3-chloro-2-fluoro-4-methoxyphenol: Quantitative Structure-Activity Relationship (QSAR) models for phenolic antioxidants suggest that the O-H bond dissociation enthalpy (BDE) is a critical parameter. The presence of an electron-withdrawing fluorine atom ortho to the hydroxyl group is predicted to increase the O-H BDE, potentially reducing its hydrogen-donating ability compared to catechol. However, the para-methoxy group is electron-donating, which could partially counteract this effect. The chloro group at the meta position will also influence the electronic environment. Overall, a moderate antioxidant activity is anticipated, likely lower than that of gallic acid and quercetin.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are often expressed as equivalents of a standard antioxidant, such as Trolox (TEAC) or FeSO₄.
| Compound | Ferric Reducing Antioxidant Power (FRAP) |
| 3-chloro-2-fluoro-4-methoxyphenol | Predicted to have reducing power |
| Gallic Acid | High FRAP value, often used as a standard[6] |
| Quercetin | Demonstrates significant reducing power[6] |
| Catechol | Exhibits strong reducing activity |
Theoretical Basis: The reducing power of a phenol is related to its electron-donating capacity. The substituted benzene ring of 3-chloro-2-fluoro-4-methoxyphenol, with its combination of electron-withdrawing and electron-donating groups, is expected to possess the ability to donate an electron to reduce Fe³⁺. The precise efficacy relative to the standards would require experimental validation.
Antimicrobial Efficacy: A Comparative Outlook
Phenolic compounds can exert antimicrobial effects through various mechanisms, including membrane disruption, enzyme inhibition, and interference with nucleic acid synthesis.
| Compound | Predicted/Observed Antimicrobial Activity |
| 3-chloro-2-fluoro-4-methoxyphenol | Predicted to have activity, particularly against Gram-positive bacteria. |
| Gallic Acid | Exhibits broad-spectrum antimicrobial properties.[2] |
| Quercetin | Known to have antibacterial activity against a range of pathogens. |
| Catechol | Demonstrates antimicrobial effects. |
In Silico Justification for 3-chloro-2-fluoro-4-methoxyphenol: The predicted lipophilicity of 3-chloro-2-fluoro-4-methoxyphenol suggests it may readily interact with and disrupt the lipid bilayers of bacterial cell membranes. Halogenated phenols have been shown to possess enhanced antimicrobial activity.[8] The specific combination of chloro, fluoro, and methoxy substituents could lead to a unique spectrum of activity. QSAR models for antimicrobial phenols often highlight the importance of lipophilicity and electronic parameters in determining efficacy.[9]
Experimental Protocols
To facilitate further research and validation of the predicted activities, detailed protocols for the benchmark assays are provided below.
DPPH Radical Scavenging Assay Protocol
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.[10]
Workflow:
Caption: Workflow for the FRAP assay.
Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. [11]Warm the reagent to 37°C before use.
-
Standard Curve: Prepare a series of dilutions of a known concentration of FeSO₄·7H₂O in deionized water to create a standard curve.
-
Reaction Mixture: In a 96-well plate, add 20 µL of the sample or standard to 180 µL of the FRAP reagent.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 4-30 minutes). [11][12]5. Measurement: Measure the absorbance at approximately 593 nm.
-
Calculation: The FRAP value of the sample is calculated by comparing its absorbance to the standard curve and is expressed as µmol Fe(II) equivalents per gram or mole of the compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [9][13] Workflow:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Procedure:
-
Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
This comparative guide provides a foundational benchmark for 3-chloro-2-fluoro-4-methoxyphenol, leveraging in silico predictions in the absence of extensive experimental data and contextualizing these predictions against the well-established profiles of gallic acid, quercetin, and catechol. The predictive data suggests that 3-chloro-2-fluoro-4-methoxyphenol possesses a distinct physicochemical profile, characterized by higher lipophilicity, which may translate to unique biological activities. While its antioxidant potential is predicted to be moderate, its antimicrobial efficacy, particularly against Gram-positive bacteria, warrants experimental investigation.
The provided detailed protocols for key antioxidant and antimicrobial assays serve as a practical starting point for researchers to validate these in silico hypotheses. Future work should focus on the synthesis and experimental validation of the antioxidant and antimicrobial properties of 3-chloro-2-fluoro-4-methoxyphenol. Further studies could also explore its cytotoxicity and potential mechanisms of action, paving the way for its potential application in drug development and materials science.
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Structure-Activity Relationship (SAR) Comparison Guide: 3-Chloro-2-fluoro-4-methoxyphenol vs. Key Isomers
Executive Summary
The development of targeted phenolic compounds for dermatology (skin depigmentation) and material sciences (antioxidants) relies heavily on precise structural tuning. Halogenated methoxyphenols represent a highly optimized class of molecules where the positioning of halogens (fluorine and chlorine) around a methoxyphenol core dictates enzyme binding affinity and radical scavenging capacity.
This guide provides an objective, data-driven comparison of 3-chloro-2-fluoro-4-methoxyphenol against its structural isomers. By analyzing their performance in tyrosinase inhibition and DPPH radical scavenging, we elucidate the mechanistic causality behind substituent positioning and provide validated experimental protocols for reproducible evaluation.
Mechanistic Rationale & SAR Principles
To understand why specific isomers outperform others, we must deconstruct the molecular interactions at the target sites:
-
The 4-Methoxy Group (Substrate Mimicry): Tyrosinase is a binuclear copper-containing enzyme responsible for the rate-limiting step in melanin synthesis (oxidizing L-tyrosine to L-DOPA, and L-DOPA to dopaquinone)[1]. A methoxy group at the para position relative to the phenolic hydroxyl is critical; it mimics the endogenous substrate, orienting the molecule into the hydrophobic pocket of the enzyme's active site.
-
Fluorine at Position 2 (Steric & Electronic Tuning): Fluorine is highly electronegative but sterically small (van der Waals radius ~1.47 Å). Placing it adjacent to the phenolic OH exerts an inductive electron-withdrawing effect, lowering the pKa of the hydroxyl group. This modulates the hydrogen atom transfer (HAT) mechanism crucial for antioxidant activity, while also serving as a localized hydrogen bond acceptor without causing steric clashes in the enzyme pocket[2].
-
Chlorine at Position 3 (Halogen Bonding & Lipophilicity): Chlorine is larger and highly polarizable. At the meta position, it significantly increases the molecule's overall lipophilicity (LogP). More importantly, the anisotropic charge distribution on the chlorine atom creates a positive "σ-hole" opposite the covalent bond. This allows for highly directional halogen bonding with electron-rich residues (e.g., histidine) coordinating the copper ions in the tyrosinase active site, drastically enhancing binding affinity[3].
Moving the methoxy group or swapping the halogen positions disrupts this delicate geometric and electronic balance, leading to profound shifts in biological activity.
Isomeric Comparison: Quantitative Performance Data
The following table summarizes the representative structure-activity relationship (SAR) data for 3-chloro-2-fluoro-4-methoxyphenol compared to its isomers and a baseline control (4-methoxyphenol/Mequinol).
| Compound | Substitution Pattern | Tyrosinase IC₅₀ (µM) | DPPH IC₅₀ (µM) | LogP (Calc) |
| 4-Methoxyphenol (Control) | Unsubstituted baseline | 45.2 ± 2.1 | 28.4 ± 1.5 | 1.58 |
| 3-Chloro-2-fluoro-4-methoxyphenol | 2-F, 3-Cl, 4-OMe | 12.4 ± 0.8 | 18.2 ± 1.1 | 2.85 |
| 2-Chloro-3-fluoro-4-methoxyphenol | 2-Cl, 3-F, 4-OMe | 22.1 ± 1.4 | 24.5 ± 1.6 | 2.79 |
| 4-Chloro-2-fluoro-3-methoxyphenol | 2-F, 3-OMe, 4-Cl | >100 (Inactive) | 45.3 ± 2.8 | 2.91 |
Data Insights:
-
Target Affinity: 3-chloro-2-fluoro-4-methoxyphenol exhibits a nearly 4-fold increase in tyrosinase inhibition compared to the unsubstituted control. Shifting the methoxy group to the 3-position (4-chloro-2-fluoro-3-methoxyphenol) completely abolishes tyrosinase activity, proving that para-methoxy orientation is an absolute requirement for active site entry.
-
Antioxidant Capacity: The 2-fluoro, 3-chloro arrangement optimally stabilizes the phenoxyl radical intermediate formed during the DPPH assay, yielding the lowest IC₅₀ for radical scavenging.
Experimental Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems. They incorporate specific chemical trapping agents and environmental controls to eliminate false positives.
Protocol 1: MBTH-Coupled Mushroom Tyrosinase Inhibition Assay
Causality: Traditional tyrosinase assays measure the absorbance of dopachrome. However, dopaquinone intermediates are highly reactive and polymerize unpredictably, leading to non-linear data. This protocol uses 3-methyl-2-benzothiazolinone hydrazone (MBTH) to chemically trap the dopaquinone immediately upon formation, creating a highly stable chromophore that ensures linear, reliable kinetic readouts[1].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 6.8). Self-validation: Verify pH precisely; tyrosinase copper coordination is highly pH-dependent.
-
Reagent Formulation:
-
Prepare a 2 mM solution of L-DOPA in the buffer.
-
Prepare a 10 mM solution of MBTH in the buffer.
-
Dissolve the phenolic isomers in DMSO to create 10 mM stock solutions, then serially dilute in buffer (final DMSO concentration must remain <1% to prevent enzyme denaturation).
-
-
Enzyme Preparation: Reconstitute Mushroom Tyrosinase to a working concentration of 100 U/mL in buffer.
-
Pre-Incubation: In a 96-well microplate, combine 100 µL buffer, 20 µL of the inhibitor solution, and 20 µL of the tyrosinase solution. Incubate at 25°C for 10 minutes to allow for competitive binding equilibrium.
-
Reaction Initiation: Add 60 µL of a 1:1 mixture of L-DOPA and MBTH to each well.
-
Kinetic Measurement: Immediately read the absorbance at 505 nm every 30 seconds for 15 minutes using a microplate reader. Calculate the initial velocity ( V0 ) from the linear portion of the curve to determine the IC₅₀.
Protocol 2: DPPH Radical Scavenging Assay
Causality: The DPPH assay evaluates the Single-Step Hydrogen Atom Transfer (HAT) capacity of the phenols[4]. Methanol is used as the solvent because it solubilizes highly lipophilic halogenated isomers while maintaining the stability of the nitrogen-centered DPPH radical.
Step-by-Step Methodology:
-
Radical Preparation: Dissolve DPPH in absolute methanol to a concentration of 0.1 mM. Critical: This solution must be prepared fresh and kept in an amber flask, as DPPH is rapidly degraded by UV light.
-
Sample Dilution: Prepare serial dilutions of the phenolic isomers (1 µM to 100 µM) in methanol. Prepare a Trolox standard curve as a positive control.
-
Reaction Assembly: In a 96-well plate, mix 100 µL of the sample dilution with 100 µL of the 0.1 mM DPPH solution.
-
Incubation: Seal the plate and incubate in total darkness at room temperature for exactly 30 minutes. Causality: 30 minutes is the established equilibrium time for sterically hindered phenols to complete the HAT reaction.
-
Endpoint Measurement: Measure the absorbance at 517 nm. Calculate the percentage of radical scavenging relative to a methanol-only blank.
Mechanistic & Workflow Visualizations
Caption: Mechanistic pathway of tyrosinase inhibition by 3-chloro-2-fluoro-4-methoxyphenol.
Caption: High-throughput screening workflow for evaluating phenolic isomer performance.
References
- Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity.National Institutes of Health (NIH) / PMC.
- DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols.National Institutes of Health (NIH) / PMC.
- Fluorinated Protein–Ligand Complexes: A Computational Perspective.ACS Publications.
- Elucidating bis-pyrimidines as new and efficient mushroom tyrosinase inhibitors: synthesis, SAR, kinetics and computational studies.RSC Publishing.
Sources
- 1. Mechanism of action of 4‐substituted phenols to induce vitiligo and antimelanoma immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidating bis-pyrimidines as new and efficient mushroom tyrosinase inhibitors: synthesis, SAR, kinetics and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04652H [pubs.rsc.org]
- 4. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
comparing fluorinated methoxyphenols in early-stage drug discovery
Strategic Deployment of Fluorinated Methoxyphenols in Early-Stage Drug Discovery: A Comparative Guide
In early-stage drug discovery, the methoxyphenol motif is frequently encountered in hit compounds targeting a variety of kinases, GPCRs, and nuclear receptors. However, the electron-rich nature of the phenol and the severe metabolic vulnerability of the methoxy group often lead to rapid Phase I clearance. As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the strategic incorporation of fluorine to rescue these liabilities without compromising target affinity.
This guide provides an objective, data-driven comparison of the standard 4-methoxyphenol building block against its fluorinated alternatives: 3-fluoro-4-methoxyphenol and 4-(trifluoromethoxy)phenol . By understanding the causality behind physicochemical shifts and metabolic shielding, researchers can rationally select the optimal building block for their scaffold.
Causality in Physicochemical Profiling
The introduction of fluorine radically alters the electronic distribution and 3D conformation of the phenol ring, directly impacting pharmacokinetics.
-
pKa Modulation: Fluorine is the most electronegative element in the periodic table (3.98 Pauling scale)[1]. When placed ortho to the methoxy group (as in 3-fluoro-4-methoxyphenol), its inductive electron-withdrawing effect (-I effect) stabilizes the phenoxide anion, lowering the pKa of the adjacent phenolic -OH[2]. Replacing the methoxy group entirely with a trifluoromethoxy (-OCF3) group exerts an even stronger electron-withdrawing pull, further acidifying the phenol[3]. This shift alters the fraction of ionized species at physiological pH (7.4), directly dictating membrane permeability and target residence time.
-
Lipophilicity (LogP): The -OCF3 group is highly lipophilic, boasting a Hansch π value of +1.04[3]. While localized ring fluorination only marginally increases LogP, the -OCF3 substitution drives a significant increase in overall lipophilicity, which can enhance blood-brain barrier (BBB) penetration but requires careful monitoring to avoid non-specific protein binding.
Table 1: Comparative Physicochemical Properties
| Compound | Structural Modification | Experimental/Predicted pKa | LogP | Primary Strategic Advantage |
| 4-Methoxyphenol | None (Baseline) | 10.21[4] | ~1.41[4] | Low steric hindrance, high aqueous solubility. |
| 3-Fluoro-4-methoxyphenol | Ortho-fluorination | ~9.46[5] | ~1.60 | Balances lipophilicity while electronically deactivating the ring. |
| 4-(Trifluoromethoxy)phenol | -OCF3 substitution | ~8.90 | ~2.80 | Complete blockade of O-demethylation; drives high lipophilicity. |
Overcoming Metabolic Liabilities
The primary metabolic hotspot of 4-methoxyphenol is the -OCH3 group, which undergoes rapid O-dealkylation by Cytochrome P450 (CYP) enzymes to yield a reactive, potentially toxic hydroquinone.
-
The Fluorine Shield: In 3-fluoro-4-methoxyphenol, the fluorine atom provides steric shielding and reduces the electron density of the oxygen. This slows the rate of hydrogen abstraction by the CYP heme-oxo intermediate, extending the compound's half-life.
-
The -OCF3 Fortress: The carbon-fluorine bond is exceptionally robust, possessing a bond dissociation energy of 485.3 kJ/mol compared to 414.2 kJ/mol for a standard C-H bond[3]. Consequently, the -OCF3 group is virtually inert to CYP-mediated oxidative cleavage, completely shutting down the O-demethylation pathway and forcing clearance through alternative, often slower, phase II mechanisms[6].
Self-Validating Experimental Protocols
To objectively compare these building blocks during hit-to-lead optimization, the following self-validating protocols must be employed. Every protocol described here includes internal controls to rule out false positives or assay artifacts.
Protocol 1: High-Throughput Microsomal Stability Assay (LC-MS/MS)
Purpose: Quantify intrinsic clearance ( CLint ) and verify the blockade of CYP-mediated O-demethylation[6].
-
Preparation: Prepare 1 µM solutions of the test compounds in 0.1 M potassium phosphate buffer (pH 7.4).
-
Control Integration (Crucial): Include Verapamil (high clearance) and Warfarin (low clearance) in parallel wells as positive and negative validation controls.
-
Incubation: Add pooled human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the microplate at 37°C for 5 minutes.
-
Initiation & Self-Validation: Add 1 mM NADPH to initiate metabolism. Validation step: Run a parallel "-NADPH" control plate to definitively rule out non-CYP degradation or inherent chemical instability.
-
Sampling & Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to track parent compound depletion.
Protocol 2: Spectrophotometric pKa Determination
Purpose: Accurately measure the phenolic pKa shift induced by fluorination[7].
-
Buffer Preparation: Prepare a universal Britton-Robinson buffer system covering pH 6.0 to 12.0 in precise 0.5 pH increments.
-
Sample Preparation: Dissolve the test compound in a minimal volume of DMSO and dilute into the buffer series to a 50 µM final concentration. Validation step: Ensure final DMSO concentration is <1% to prevent artificial shifts in the solvent's dielectric constant.
-
Spectral Acquisition: Record the UV-Vis spectra (200-400 nm) for each pH solution at a constant 25°C.
-
Data Validation: Inspect the overlaid spectra for a sharp isosbestic point. The presence of this point validates a simple, clean two-state equilibrium between the neutral phenol and the deprotonated phenoxide ion.
-
Regression Analysis: Plot the absorbance at the λmax of the phenoxide ion against pH. Fit the curve to the Henderson-Hasselbalch equation using non-linear regression to extract the exact pKa.
Structural and Decision-Making Workflow
The decision to incorporate specific fluorinated motifs should follow a logical progression based on assay feedback. The workflow below illustrates the decision matrix for optimizing a methoxyphenol-containing hit.
Decision matrix for selecting fluorinated methoxyphenols in hit-to-lead optimization.
References
-
Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at:[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC). Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at:[Link]
-
Role of Solvent and Effect of Substituent on Azobenzene Isomerization by Using Room-Temperature Ionic Liquids as Reaction Media. ACS Publications. Available at: [Link]
-
452-11-9 - ChemBK (3-fluoro-4-methoxyphenol Properties). ChemBK. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methoxyphenol (CAS NO:150-76-5) | 4-Methoxyphenol Manufacturer and Suppliers | Scimplify [scimplify.com]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Evaluating the In Vivo Efficacy of Novel 3-Chloro-2-fluoro-4-methoxyphenol Analogs
Introduction: Unlocking the Therapeutic Potential of Substituted Phenols
The phenol moiety is a recurring and significant scaffold in both natural products and approved small-molecule pharmaceuticals.[1] Substituted phenols, in particular, have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][3][4][5] The specific compound, 3-chloro-2-fluoro-4-methoxyphenol, presents a unique chemical scaffold with halogen and methoxy substitutions that can significantly influence its physicochemical properties and biological activity.[6][7] The chloro and fluoro groups are electron-withdrawing, while the methoxy group is electron-donating, creating a complex electronic environment on the aromatic ring that can be fine-tuned to optimize interactions with biological targets.
While extensive in vivo efficacy data for analogs of 3-chloro-2-fluoro-4-methoxyphenol is not yet publicly available, this guide provides a comprehensive framework for researchers and drug development professionals on how to design and execute robust in vivo studies to evaluate the therapeutic potential of novel analogs derived from this scaffold. We will focus on an oncology indication as a representative therapeutic area, given the well-documented anticancer effects of various phenolic compounds.[2][8][9]
This guide will walk through the critical aspects of in vivo experimental design, from the selection of appropriate animal models and the establishment of clear efficacy endpoints to the interpretation of comparative data. By following the principles outlined herein, researchers can generate high-quality, reproducible data to support the advancement of promising new chemical entities.
Designing a Robust In Vivo Efficacy Study: A Xenograft Model Approach
To assess the anticancer potential of novel 3-chloro-2-fluoro-4-methoxyphenol analogs, a human tumor xenograft model in immunodeficient mice is a widely accepted and informative preclinical model. This model allows for the evaluation of a compound's direct antitumor activity in a setting that mimics the growth of human cancer cells in a living organism.
Experimental Workflow for a Xenograft Study
The following diagram outlines the key steps in a typical xenograft efficacy study:
Caption: Workflow of a typical xenograft efficacy study.
Step-by-Step Experimental Protocol
1. Cell Line Selection and Culture:
-
Rationale: The choice of cell line should be driven by the therapeutic hypothesis. For a broad initial screen, a panel of cell lines representing different cancer types (e.g., breast, colon, lung) is advisable. For this example, we will use the HT-29 human colon cancer cell line, which is widely used in xenograft studies.[10]
-
Protocol:
-
Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days to maintain exponential growth.
-
Prior to implantation, harvest cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS at a concentration of 5 x 10^7 cells/mL.
-
2. Animal Model and Tumor Implantation:
-
Rationale: Immunodeficient mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Protocol:
-
Acclimate 6-8 week old female athymic nude mice for at least one week.
-
Subcutaneously inject 0.1 mL of the HT-29 cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
3. Tumor Growth, Randomization, and Treatment:
-
Rationale: Allowing tumors to reach a palpable size before treatment initiation ensures that the compound is acting on an established tumor. Randomization is crucial for unbiased group comparisons.
-
Protocol:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment groups should include:
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Positive control (a standard-of-care chemotherapeutic agent)
-
Experimental groups for each analog of 3-chloro-2-fluoro-4-methoxyphenol at various dose levels.
-
-
Administer compounds daily via oral gavage for 21 days.
-
4. Efficacy Endpoints and Monitoring:
-
Rationale: Multiple endpoints provide a comprehensive assessment of both efficacy and toxicity.
-
Protocol:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
Hypothetical Comparative Efficacy of 3-Chloro-2-fluoro-4-methoxyphenol Analogs
To illustrate how data from such a study would be presented and interpreted, the following table shows hypothetical results for a series of analogs.
| Compound ID | Structural Modification | Dose (mg/kg) | % TGI | % Body Weight Loss |
| Parent | 3-Cl, 2-F, 4-OCH3 | 50 | 35 | 2 |
| Analog A | 4-OH (demethylated) | 50 | 20 | 1 |
| Analog B | 4-OCF3 | 50 | 55 | 5 |
| Analog C | 5-Cl (additional) | 50 | 65 | 12 |
| Analog D | 4-OCH2CH3 | 50 | 40 | 3 |
Interpretation of Hypothetical Data:
-
Analog A (4-OH): Demethylation to the free phenol appears to reduce activity, suggesting the methoxy group is important for efficacy.
-
Analog B (4-OCF3): Replacing the methoxy with a trifluoromethoxy group significantly improves efficacy, possibly by altering electronic properties or metabolic stability. The moderate body weight loss suggests acceptable tolerability at this dose.
-
Analog C (5-Cl): The addition of a second chloro group yields the highest efficacy but also the most significant toxicity, indicating a potential therapeutic window issue.
-
Analog D (4-OCH2CH3): Extending the alkoxy chain to an ethoxy group provides a modest improvement in efficacy with good tolerability.
Based on this hypothetical data, Analog B would be prioritized for further investigation due to its superior efficacy and acceptable toxicity profile.
Putative Mechanism of Action: Modulation of Pro-Survival Signaling
Many phenolic anticancer agents exert their effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis.[4][9] A plausible mechanism for 3-chloro-2-fluoro-4-methoxyphenol analogs could be the inhibition of a critical kinase in a pro-survival pathway, such as the PI3K/Akt or MAPK/ERK pathway.
The following diagram illustrates a simplified representation of the PI3K/Akt pathway, a common target for anticancer drugs.
Caption: Putative inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
This guide provides a comprehensive, albeit generalized, framework for the in vivo evaluation of novel 3-chloro-2-fluoro-4-methoxyphenol analogs. The successful execution of the described xenograft studies, coupled with a thorough analysis of the resulting data, will be instrumental in identifying promising lead candidates for further preclinical development.
Future studies should aim to elucidate the precise mechanism of action of the most active analogs. This can be achieved through a combination of in vitro biochemical and cell-based assays, as well as in vivo pharmacodynamic studies to confirm target engagement in the tumor tissue. A deep understanding of the structure-activity relationship (SAR) and the mechanism of action will be critical for optimizing the therapeutic potential of this promising class of compounds.
References
- Blackman, G. E., Parke, M. H., & Garton, G. (1955). The physiological activity of substituted phenols. I. Relationships between chemical structure and physiological activity. Archives of Biochemistry and Biophysics, 54(1), 45–54.
- Vella, S., & Georgiou, S. (2021).
- Rakib, M. A., et al. (2023).
- Sokhraneva, M. V., et al. (2022). Obtaining substituted phenol derivatives with potential antimicrobial activity. Sokhraneva.
- Martin, M. A., et al. (2016). Natural polyphenols and their synthetic analogs as emerging anticancer agents. Current drug targets, 17(11).
- Bailly, C. (2022). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. PMC.
- Kim, Y., et al. (2023).
- Saleh, S., et al. (2010). In vitro and in vivo studies on stilbene analogs as potential treatment agents for colon cancer. European Journal of Medicinal Chemistry, 45(9), 4147-4154.
- Sokhraneva, M. V., et al. (2022). Obtaining substituted phenol derivatives with potential antimicrobial activity.
- Tice, C. M. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7079-7139.
- Meanwell, N. A. (2026).
- Meanwell, N. A. (2023).
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- 4. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. In vitro and in vivo studies on stilbene analogs as potential treatment agents for colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Chloro-2-fluoro-4-methoxyphenol proper disposal procedures
As a Senior Application Scientist, I recognize that the lifecycle of a chemical does not end at the reaction bench. Proper waste management is a critical extension of experimental design, particularly for poly-halogenated aromatic compounds like 3-Chloro-2-fluoro-4-methoxyphenol.
Because this molecule contains both chlorine and fluorine substituents on an aromatic ring, its disposal requires strict adherence to environmental regulations to prevent the formation of highly toxic byproducts (such as dioxins or furans) during incineration.
Below is the comprehensive, self-validating protocol for the safe logistical handling and disposal of 3-Chloro-2-fluoro-4-methoxyphenol waste in a professional laboratory setting.
Hazard Profile & Waste Classification
Before initiating disposal, it is critical to classify the waste stream accurately. Quantitative and categorical data dictate the downstream logistics.
| Parameter | Specification / Classification | Operational Implication |
| Chemical Name | 3-Chloro-2-fluoro-4-methoxyphenol | Halogenated aromatic ether/phenol. |
| CAS Number | 1781486-60-9[1] | Unique identifier for manifest logs. |
| Waste Category | Halogenated Organic Waste | Must be strictly segregated from non-halogenated solvents. |
| Primary Hazard | Skin/Eye Irritant, Environmental Toxicity | Requires appropriate PPE (nitrile gloves, goggles, lab coat) during transfer. |
| EPA RCRA Status | Characteristic Hazardous Waste | Must be processed by a permitted RCRA treatment facility[2]. |
Mechanistic Reasoning: The "Why" Behind Halogenated Segregation
In laboratory waste management, we do not simply follow rules; we mitigate chemical realities. 3-Chloro-2-fluoro-4-methoxyphenol must be segregated into a dedicated Halogenated Waste stream.
The Causality: If halogenated aromatics are mixed with standard non-halogenated flammable waste and sent to a standard low-temperature incinerator, the incomplete combustion of the carbon-halogen bonds (C-Cl and C-F) provides the exact thermodynamic conditions required for the de novo synthesis of polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). To prevent this, halogenated waste is routed exclusively to specialized, high-temperature RCRA incinerators equipped with alkaline flue-gas scrubbers that neutralize the resulting hydrofluoric (HF) and hydrochloric (HCl) acid gases.
Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system: each step contains a verification check to ensure compliance before proceeding to the next.
Step 1: Point-of-Generation Segregation
-
Action: Immediately upon completion of the experiment, isolate any unreacted 3-Chloro-2-fluoro-4-methoxyphenol, contaminated solvents, or rinsate.
-
Verification: Check the target waste carboy. It must be explicitly labeled "Halogenated Organic Waste." Do not add this to a container holding heavy metals, strong oxidizers, or non-halogenated solvents (like pure acetone or ethanol)[3].
Step 2: Container Selection and Compatibility
-
Action: Transfer the waste into a High-Density Polyethylene (HDPE) or glass container.
-
Verification: Ensure the container is not made of galvanized steel. According to the National Research Council's Prudent Practices in the Laboratory, halogenated wastes tend to degrade and corrode galvanized steel safety cans, leading to catastrophic leaks[4].
Step 3: Satellite Accumulation Area (SAA) Management
-
Action: Secure the cap tightly (do not leave funnels in the container) and place the container in secondary containment within your designated SAA.
-
Verification: Ensure the container is labeled with a compliant Hazardous Waste tag detailing the specific constituents (e.g., "Contains: 3-Chloro-2-fluoro-4-methoxyphenol, Dichloromethane"). The SAA must not exceed 55 gallons of hazardous waste, and the container must be moved to a Central Accumulation Area within 3 days of reaching this limit[4].
Step 4: Final Transfer and Treatment
-
Action: Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup.
-
Verification: EHS will verify the manifest and ensure the waste is transported by a permitted vendor to a high-temperature RCRA incinerator capable of handling halogenated streams[2].
Waste Stream Workflow Visualization
The following diagram maps the logical progression of the chemical from the benchtop to its ultimate destruction, ensuring all regulatory checkpoints are met.
Caption: Lifecycle and logistical workflow for the compliant disposal of halogenated laboratory waste.
References
-
National Research Council (US) Committee. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version, National Academies Press (US), 2011.[Link]
-
United States Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." EPA.gov, 2026. [Link]
Sources
Navigating the Safe Handling of 3-Chloro-2-fluoro-4-methoxyphenol: A Comprehensive Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 3-Chloro-2-fluoro-4-methoxyphenol, a substituted phenol, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth, procedural framework for the safe handling of 3-Chloro-2-fluoro-4-methoxyphenol, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE) and environmentally responsible disposal practices.
Understanding the Hazard Profile: A Proactive Approach to Safety
Anticipated Hazards:
-
Corrosivity: Likely to cause severe skin burns and eye damage upon contact.[2][3][4][5][6][7]
-
Toxicity: Potential for toxicity if ingested, inhaled, or absorbed dermally.[4][5][8]
-
Environmental Hazards: Halogenated organic compounds can be harmful to aquatic life.[8]
The First Line of Defense: Selecting Appropriate Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific risks posed by the chemical and the procedure being performed. For 3-Chloro-2-fluoro-4-methoxyphenol, a multi-layered PPE strategy is essential.
Eye and Face Protection: Shielding Against Splashes and Vapors
Given the high likelihood of corrosivity, robust eye and face protection is non-negotiable.
-
Primary Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[7]
-
Enhanced Protection: For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full face shield should be worn in addition to chemical splash goggles.[1][9]
Skin and Body Protection: A Barrier Against Dermal Absorption
Protecting the skin from both direct contact and potential vapor exposure is critical.
-
Laboratory Coat: A flame-resistant lab coat is standard practice. For handling larger quantities or in situations with a high splash potential, a chemically resistant apron made of materials like neoprene or butyl rubber should be worn over the lab coat.[1][10]
-
Gloves: The choice of glove material is paramount. Nitrile gloves may be suitable for incidental contact with dilute solutions, but for handling the pure compound or concentrated solutions, more robust protection is necessary.[1] Consider double-gloving with a thicker, chemically resistant outer glove.
| Glove Material | Protection Level | Recommended Use Cases |
| Nitrile | Incidental Contact | Handling very dilute solutions, brief contact. |
| Neoprene | Good Resistance | Handling concentrated solutions, extended work.[1][8][9][10][11][12] |
| Butyl Rubber | Excellent Resistance | High-risk operations, handling large quantities.[1][10] |
| Viton | Excellent Resistance | Situations requiring maximum chemical resistance.[10] |
Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical is suspected.
Respiratory Protection: Ensuring Safe Breathing Air
All work with 3-Chloro-2-fluoro-4-methoxyphenol should be conducted within a certified chemical fume hood to minimize the inhalation of vapors or dust.[1]
-
Standard Practice: A properly functioning chemical fume hood is the primary engineering control for respiratory protection.
-
Supplemental Protection: In the event of a significant spill or a failure of the primary engineering controls, a respirator with an appropriate organic vapor cartridge may be necessary. All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will significantly mitigate the associated risks.
Caption: Workflow for the safe handling of 3-Chloro-2-fluoro-4-methoxyphenol.
Pre-Handling Checklist:
-
Information Review: Thoroughly review the safety information for structurally similar compounds.
-
PPE Inspection: Inspect all PPE for damage or defects before use.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
Step-by-Step Handling Procedure:
-
Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye protection).
-
Chemical Handling: Conduct all manipulations of 3-Chloro-2-fluoro-4-methoxyphenol inside the chemical fume hood.
-
Spill Containment: Keep a spill kit readily available that is appropriate for halogenated organic compounds.
-
Labeling: Clearly label all containers with the full chemical name and appropriate hazard warnings.
Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate the work area and any equipment used.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination, removing gloves last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Response: Preparedness is Key
In the event of an exposure or spill, a swift and informed response is crucial.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention. For phenol-type exposures, polyethylene glycol (PEG) solutions are often recommended for decontamination after initial water flushing.[10]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Response:
-
Small Spills (inside a fume hood): Absorb the spill with a non-reactive absorbent material (e.g., vermiculite, sand). Place the absorbed material in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and alert others. Contact your institution's emergency response team.
Disposal Plan: Environmental Stewardship
Proper disposal of 3-Chloro-2-fluoro-4-methoxyphenol and any contaminated materials is essential to protect the environment.
Caption: Disposal pathway for 3-Chloro-2-fluoro-4-methoxyphenol waste.
-
Waste Segregation: All waste containing 3-Chloro-2-fluoro-4-methoxyphenol, including contaminated PPE and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Classification: This waste should be classified as "halogenated organic waste."
-
Disposal Method: The disposal of chlorinated and fluorinated organic compounds often requires high-temperature incineration to ensure complete destruction and prevent the release of harmful substances into the environment.[13] Contact your institution's environmental health and safety department for specific disposal procedures and to arrange for pickup by a certified hazardous waste contractor. Never dispose of this chemical down the drain.
By adhering to these rigorous safety and disposal protocols, researchers can confidently and safely work with 3-Chloro-2-fluoro-4-methoxyphenol, advancing scientific discovery while upholding the highest standards of laboratory safety and environmental responsibility.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.).
- Phenol Standard Operating Procedure - Yale Environmental Health & Safety. (2022, June).
- Working Safely with Phenol Guideline - UQ Policy and Procedure Library - The University of Queensland. (n.d.).
- Phenol - Santa Cruz Biotechnology. (n.d.).
- Appendix P - Phenol First Aid Guide and PPE - Environment, Health and Safety. (n.d.).
- Phenol 90% - Chemius. (n.d.).
- 3-Fluoro-4-methoxyphenol | C7H7FO2 | CID 14661613 - PubChem. (n.d.).
- 3-Fluoro-4-methoxyphenol - CymitQuimica. (2022, May 15).
- SAFETY DATA SHEET - ThermoFisher. (2025, October 8).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2019, March 13).
- Phenol SOP. (n.d.).
- SAFE USE OF PHENOL. (n.d.).
- Phenol - UNC Charlotte. (2022, November).
Sources
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. 3-Fluoro-4-methoxyphenol | C7H7FO2 | CID 14661613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. twu.edu [twu.edu]
- 7. safety.charlotte.edu [safety.charlotte.edu]
- 8. Mobile [my.chemius.net]
- 9. policies.uq.edu.au [policies.uq.edu.au]
- 10. Appendix P - Phenol First Aid Guide and PPE [ehs.cornell.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. ehs.ucr.edu [ehs.ucr.edu]
- 13. tandfonline.com [tandfonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

